2-Hydroxyfluorene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
9H-fluoren-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOIAPGLORMKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047569 | |
| Record name | 2-Hydroxyfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxyfluorene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2443-58-5 | |
| Record name | 2-Hydroxyfluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2443-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy fluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluoren-2-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluoren-2-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluoren-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY FLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7588WEA3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxyfluorene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 °C | |
| Record name | 2-Hydroxyfluorene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013163 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Spectroscopic Profile of 2-Hydroxyfluorene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxyfluorene (CAS No. 2443-58-5), a key polycyclic aromatic hydrocarbon (PAH) and a metabolite of fluorene (B118485). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits distinct signals for its aromatic and methylene (B1212753) protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.65 | d | 8.0 |
| H-5 | 7.69 | d | 7.6 |
| H-8 | 7.51 | d | 7.3 |
| H-6 | 7.34 | dd | 7.6, 7.5 |
| H-7 | 7.24 | ddd | 7.5, 7.3, 1.1 |
| H-1 | 7.03 | br s | - |
| H-3 | 6.87 | dd | 8.0, 2.3 |
| H-9 | 3.85 | s | - |
Note: The assignments are based on typical chemical shift values and coupling patterns for fluorene derivatives. Data sourced from publicly available spectral databases.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lower natural abundance of the ¹³C isotope, these spectra are often acquired with a greater number of scans.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C-O | ~155 |
| Aromatic CH | ~110-130 |
| Quaternary Aromatic C | ~135-145 |
| CH₂ | ~37 |
Note: Specific peak assignments for all 13 carbons are not consistently available in the literature. The provided values represent typical chemical shift ranges for the different types of carbon atoms present in this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl and aromatic moieties.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3200-3600 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~3000-3100 | C-H stretch | Aromatic |
| ~1600-1650 | C=C stretch | Aromatic |
| ~1450-1500 | C=C stretch | Aromatic |
| ~1200-1300 | C-O stretch | Phenolic |
| ~700-900 | C-H bend (out-of-plane) | Aromatic |
Data compiled from the NIST Chemistry WebBook and PubChem spectral databases.[1][2]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is characterized by a prominent molecular ion peak.
| m/z | Relative Intensity (%) | Assignment |
| 182 | ~100 | [M]⁺ (Molecular Ion) |
| 181 | ~80 | [M-H]⁺ |
| 152 | ~20 | [M-H-CO]⁺ |
Data obtained from GC-MS analysis available in the PubChem database.[2]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
¹H NMR Acquisition:
-
Instrument: 300-500 MHz NMR Spectrometer.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
¹³C NMR Acquisition:
-
Instrument: 75-125 MHz NMR Spectrometer.
-
Parameters:
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 220 ppm
-
Infrared (IR) Spectroscopy
Sample Preparation (Solid):
-
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
FTIR Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
A background spectrum of the empty sample holder (or KBr pellet) should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 200-230 °C.
-
Transfer Line Temperature: 280-300 °C.
-
Workflow Visualization
The general workflow for the spectroscopic analysis of a solid organic compound like this compound can be visualized as follows:
Caption: Spectroscopic Analysis Workflow for this compound.
References
Navigating the Solubility of 2-Hydroxyfluorene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyfluorene, a metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene (B118485), is a compound of interest in various research fields, including environmental science and drug development.[1][2] Understanding its solubility in different solvents is fundamental for designing and executing in vitro and in vivo studies, developing analytical methods, and formulating potential therapeutic agents. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a visualization of its relevant metabolic pathway.
Core Data: Solubility of this compound
Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, based on chemical databases and technical guides for structurally similar compounds, a qualitative understanding of its solubility profile can be established. The data is summarized in the table below. For comparative purposes, solubility information for the parent compound, fluorene, is also included, as it can provide insights into the general behavior of the fluorene scaffold.
| Solvent | This compound (Qualitative) | Fluorene (Quantitative, g/100g at 20°C) |
| Water | Very Low / Insoluble | Insoluble (practically) |
| Chloroform | Slightly Soluble | 9.1 |
| Methanol | Slightly Soluble | 2.3 |
| Ethanol | Slightly Soluble | 2.3 |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble (by inference) | Data not available |
| Acetone | Data not available | 14.1 |
| Toluene | Data not available | 24.13 |
| Xylene | Data not available | 19.7 |
Note: The solubility of this compound in DMSO is inferred from its common use as a solvent for similar aromatic compounds in biological assays.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate (B84403) buffer, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment to ensure saturation.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
Phase Separation: After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to sediment. For finer particles, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure accuracy and reproducibility.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
For many biological assays, a concentrated stock solution in an organic solvent like DMSO is required.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Warming bath or sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1.822 mg for a 10 mM solution in 1 mL).
-
Dissolution: Transfer the solid to a sterile vial and add the desired volume of DMSO (e.g., 1 mL).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes until the compound is completely dissolved.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure no particulate matter is present.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Mandatory Visualization
Metabolic Pathway of Fluorene Degradation
This compound is an intermediate in the microbial degradation of fluorene. The following diagram illustrates a simplified pathway of fluorene metabolism by certain bacteria, such as Arthrobacter sp. This process is crucial for the environmental bioremediation of PAHs.[3][4]
Caption: Simplified metabolic pathway of fluorene degradation by microorganisms.
Experimental Workflow for Shake-Flask Solubility Determination
The logical flow of the shake-flask method is a critical experimental process for obtaining reliable solubility data.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
- 1. scbt.com [scbt.com]
- 2. Association between polycyclic aromatic hydrocarbons exposure and metabolic dysfunction-associated steatotic liver disease in US adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorene Degradation Pathway Map [eawag-bbd.ethz.ch]
2-Hydroxyfluorene: A Comprehensive Health and Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyfluorene is a hydroxylated polycyclic aromatic hydrocarbon (PAH) and a primary metabolite of fluorene.[1][2] It is frequently utilized as a biomarker to assess human exposure to PAHs, which are ubiquitous environmental contaminants originating from the incomplete combustion of organic materials.[3] Given its relevance in exposure studies and its potential biological effects, a thorough understanding of its health and safety profile is crucial for researchers and professionals in drug development. This in-depth technical guide provides a comprehensive overview of the health and safety information for this compound, including its toxicological properties, handling and storage procedures, and emergency measures.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.[1][4]
GHS Classification:
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Pictograms:
-
! (Exclamation Mark)
Toxicological Information
The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system. Beyond these immediate effects, as a metabolite of a polycyclic aromatic hydrocarbon, its potential for more complex biological interactions warrants careful consideration.
Endocrine Disruption
Studies have indicated that this compound exhibits estrogenic activity. Research using a yeast two-hybrid assay expressing human estrogen receptor alpha (hERα) has demonstrated that this compound can act as an estrogenic compound. This suggests a potential for endocrine-disrupting effects, which is a critical consideration in toxicological assessment.
Metabolic Activation
This compound is formed in the body from its parent compound, fluorene, through metabolic processes primarily mediated by cytochrome P450 (CYP) enzymes. This metabolic activation is a key step in the detoxification and elimination of fluorene. The resulting this compound is often conjugated with glucuronic acid or sulfate (B86663) to enhance its water solubility and facilitate its excretion in urine.
Metabolic Pathway of Fluorene to this compound
References
- 1. This compound | C13H10O | CID 75547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 3. Quantification of this compound in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
Toxicological Profile of 2-Hydroxyfluorene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or toxicological advice.
Executive Summary
2-Hydroxyfluorene is a significant metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene (B118485), commonly utilized as a biomarker for human exposure to PAHs. While extensive toxicological data for many PAHs exist, the specific profile of this compound is less characterized. This technical guide provides a comprehensive overview of the known toxicological information for this compound, including its metabolism, genotoxicity, and potential effects on key cellular signaling pathways. Due to the limited availability of direct quantitative data for this compound, this guide also incorporates information from its parent compound, fluorene, and other relevant metabolites to provide a broader context for its potential toxicity. Standard experimental protocols for key toxicological assays are detailed to provide a framework for future research.
Chemical and Physical Properties
This compound is a solid organic compound with the chemical formula C₁₃H₁₀O. It is a hydroxylated derivative of fluorene, belonging to the class of fluorenols.
| Property | Value |
| Chemical Formula | C₁₃H₁₀O |
| Molar Mass | 182.22 g/mol |
| Appearance | Solid |
| CAS Number | 2443-58-5 |
Toxicokinetics and Metabolism
The primary route of human exposure to fluorene, the parent compound of this compound, is through the inhalation of contaminated air and ingestion of contaminated food and water. Once absorbed, fluorene undergoes metabolic activation, primarily in the liver, by cytochrome P450 (CYP) enzymes. The hydroxylation of fluorene to this compound is a key step in its phase I metabolism. Subsequently, this compound can undergo phase II metabolism, where it is conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble compounds that are readily excreted in the urine. The presence of this compound in urine is a reliable indicator of recent exposure to fluorene.
Experimental Protocol: In Vitro Metabolism of Fluorene using Liver Microsomes
This protocol provides a general method for studying the metabolism of fluorene to this compound in vitro.
Objective: To determine the metabolic conversion of fluorene to this compound by liver microsomes.
Materials:
-
Rat or human liver microsomes
-
Fluorene
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination and extraction)
-
Internal standard (e.g., deuterated this compound)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., fluorescence or mass spectrometry)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the system to equilibrate.
-
Initiation of Reaction: Add fluorene (dissolved in a suitable solvent like DMSO) to the incubation mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins.
-
Extraction: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant containing the metabolites.
-
Analysis: Analyze the supernatant using HPLC to separate and quantify the formation of this compound. The identity of the metabolite can be confirmed by comparing its retention time and mass spectrum to an authentic standard of this compound.
Toxicological Data
Acute Toxicity
-
Oral, Dermal, Inhalation: No specific LD50 values for this compound have been reported.
-
Skin Irritation: this compound is classified as a skin irritant.
-
Eye Irritation: this compound is classified as a serious eye irritant.
Subchronic and Chronic Toxicity
There is a lack of specific subchronic or chronic toxicity data for this compound. For the parent compound, fluorene, a subchronic oral NOAEL in mice has been established, but this cannot be directly extrapolated to this compound.
Carcinogenicity
The carcinogenicity of this compound has not been definitively established. However, some PAHs and their metabolites are known or suspected carcinogens.
Genotoxicity
Specific genotoxicity data for this compound, including results from the Ames test, are not available in the reviewed literature. However, related compounds such as 2-aminofluorene (B1664046) and 2-acetylaminofluorene (B57845) are known mutagens. The genotoxic potential of this compound warrants further investigation.
Reproductive and Developmental Toxicity
Some studies have suggested a possible association between exposure to PAHs, for which this compound is a biomarker, and adverse reproductive outcomes such as miscarriage. However, a direct causal link and the specific role of this compound have not been established.
Experimental Protocols for Toxicological Assessment
The following sections detail standardized protocols for assessing the potential toxicity of this compound.
Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)
Objective: To determine the acute oral toxicity of a substance.
Principle: A fixed-dose procedure is used where the substance is administered to a group of animals at one of the defined dose levels. The outcome is the observation of signs of toxicity, not mortality.
Procedure:
-
Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.
-
Dosing: The test substance is administered orally by gavage at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
Subchronic Oral Toxicity - OECD Test Guideline 408 (90-Day Study)
Objective: To determine the repeated dose oral toxicity of a substance over a 90-day period.
Principle: The test substance is administered daily to several groups of animals at different dose levels for 90 days.
Procedure:
-
Animal Selection: Typically, young, healthy rats are used.
-
Dose Groups: At least three dose levels and a control group are used.
-
Administration: The substance is administered orally (e.g., by gavage or in the diet) daily for 90 days.
-
Observations: Detailed observations are made throughout the study, including clinical signs, body weight, food and water consumption, hematology, clinical biochemistry, and urinalysis.
-
Pathology: At the end of the study, a full necropsy is performed, and tissues are examined histopathologically.
-
NOAEL Determination: The highest dose at which no adverse effects are observed is determined as the NOAEL.
Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471
Objective: To detect gene mutations induced by a chemical substance.
Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and grow on a minimal medium.
Procedure:
-
Bacterial Strains: A set of specific bacterial tester strains is used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to account for metabolites that may be mutagenic.
-
Exposure: The test substance is incubated with the bacterial strains in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies is counted and compared to the control plates. A significant, dose-related increase in the number of revertant colonies indicates a mutagenic potential.
Potential Mechanisms of Toxicity: Signaling Pathways
While specific studies on this compound are limited, the toxicology of PAHs often involves the activation of specific cellular signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many PAHs are known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, including CYP1A1 and CYP1B1, which are involved in the metabolism of PAHs. The activation of the AhR pathway can lead to a range of toxic effects, including carcinogenicity and developmental toxicity. The potential for this compound to activate the AhR pathway is an important area for future research.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Exposure to some PAHs and their metabolites can induce oxidative stress, which in turn can activate MAPK pathways such as the ERK, JNK, and p38 pathways. The sustained activation of these pathways can contribute to cellular damage and toxicity. Investigating the effect of this compound on MAPK signaling could provide insights into its potential mechanisms of action.
Conclusion and Future Directions
This compound is a key metabolite of fluorene and an important biomarker of PAH exposure. While its acute toxicity profile indicates it is a skin and eye irritant, there is a significant lack of quantitative data regarding its systemic toxicity, carcinogenicity, and genotoxicity. The available information on related compounds suggests that these are important areas for future investigation. Furthermore, elucidating the specific interactions of this compound with key signaling pathways, such as the AhR and MAPK pathways, will be crucial for a comprehensive understanding of its toxicological profile and for accurate risk assessment. Further research employing the standardized protocols outlined in this guide is necessary to fill these knowledge gaps.
Environmental Fate and Transport of 2-Hydroxyfluorene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transport of 2-Hydroxyfluorene, a hydroxylated polycyclic aromatic hydrocarbon (PAH). As a metabolite of the common environmental contaminant fluorene (B118485), understanding the behavior of this compound in various environmental compartments is crucial for a complete risk assessment. This document summarizes key physicochemical properties, degradation pathways, and mobility characteristics, and provides detailed experimental protocols for its analysis and the determination of its environmental fate parameters.
Physicochemical Properties
The environmental transport and fate of a chemical are largely governed by its physicochemical properties. While experimental data for this compound are limited, a combination of available data and estimated values provides insight into its likely behavior.
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₀O | --INVALID-LINK-- |
| Molecular Weight | 182.22 g/mol | --INVALID-LINK-- |
| Melting Point | 167-169 °C | Experimental |
| Water Solubility | log₁₀WS (mol/L) = -3.97 | Crippen Calculated Property |
| Octanol-Water Partition Coefficient (log Kow) | 2.963 | Crippen Calculated Property |
| Vapor Pressure | Not available | - |
| Henry's Law Constant | Not available | - |
Note: The log Kow value suggests a moderate potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment. The low calculated water solubility indicates that it will not be highly mobile in aqueous systems.
Environmental Fate
The persistence and transformation of this compound in the environment are determined by a combination of biotic and abiotic degradation processes.
Biotic Degradation (Biodegradation)
This compound is a known intermediate in the microbial degradation of fluorene.[1][2] Several bacterial and fungal species have been shown to metabolize fluorene, often involving hydroxylation as an initial step. For instance, Sphingobacterium sp. KM-02, isolated from PAH-contaminated soil, has demonstrated the ability to biodegrade fluorene.[1] The biodegradation of fluorene can proceed through various pathways, leading to the formation of hydroxylated intermediates like this compound, which are then further degraded.[2]
Abiotic Degradation
Photodegradation is a significant abiotic degradation pathway for this compound in sunlit environments. Studies have shown that this compound undergoes photodegradation in both water and ice.[3] The process follows pseudo-first-order kinetics.
The photodegradation of this compound is faster in ice than in water under the same simulated solar irradiation, a phenomenon attributed to the concentration effect during freezing. The presence of dissolved constituents in ice also influences the degradation rate. For example, the photodegradation of this compound was found to be fastest in 'seawater' ice. Phototransformation in ice leads to a range of hydroxylated fluorenes and hydroxylated fluorenones.
| Medium | Photodegradation Rate Constant (k) | Conditions | Reference |
| 'Seawater' ice | (11.4 ± 1.0) × 10⁻² min⁻¹ | Simulated solar irradiation (λ > 290 nm) | |
| 'Pure-water' ice | (8.7 ± 0.4) × 10⁻² min⁻¹ | Simulated solar irradiation (λ > 290 nm) | |
| 'Freshwater' ice | (8.0 ± 0.7) × 10⁻² min⁻¹ | Simulated solar irradiation (λ > 290 nm) |
While specific data for this compound is lacking, the atmospheric oxidation of its parent compound, fluorene, is initiated by hydroxyl (OH) radicals. This reaction leads to the formation of hydroxyfluorene isomers. The calculated atmospheric lifetime of fluorene with respect to reaction with OH radicals is approximately 12.51 hours. It can be inferred that this compound, being a hydroxylated aromatic compound, would also be susceptible to atmospheric oxidation by OH radicals.
Due to the chemical stability of the aromatic ring and the hydroxyl group, abiotic hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental pH conditions.
Environmental Transport
The movement of this compound between different environmental compartments is influenced by its physical and chemical properties.
Volatilization
Specific data on the Henry's Law constant for this compound are not available. However, given its relatively low vapor pressure (inferred from its high melting point) and moderate water solubility, significant volatilization from water or moist soil surfaces is not anticipated to be a primary transport mechanism.
Sorption and Mobility in Soil
The octanol-water partition coefficient (log Kow) of approximately 2.96 suggests that this compound will have a moderate tendency to adsorb to soil organic matter. This sorption will limit its mobility in the soil column and reduce its potential to leach into groundwater. The extent of sorption is dependent on soil properties such as organic carbon content, clay content, and pH. Chemicals with high sorption potential are less mobile in soil.
Bioaccumulation
The moderate log Kow value suggests a potential for this compound to bioaccumulate in aquatic organisms. The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. While an experimental BCF for this compound is not available, its log Kow falls in a range where bioaccumulation is a possibility.
Experimental Protocols
This section outlines detailed methodologies for key experiments to determine the environmental fate and transport parameters of this compound.
Analysis of this compound in Environmental Samples
The following is a general workflow for the extraction and analysis of this compound from soil and water samples.
References
2-Hydroxyfluorene: A Key Metabolite in Fluorene Biotransformation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorene (B118485), a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern, undergoes extensive metabolic processing in biological systems. A key metabolite in this biotransformation is 2-hydroxyfluorene. This technical guide provides a comprehensive overview of the formation of this compound from fluorene, detailing the metabolic pathways, enzymatic drivers, and subsequent biotransformations. The document summarizes quantitative metabolic data, provides detailed experimental protocols for the analysis of fluorene metabolism, and presents visual representations of the core biochemical processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Fluorene is a prevalent environmental pollutant originating from the incomplete combustion of organic materials. Its lipophilic nature facilitates absorption into the body, where it is subjected to metabolic activation and detoxification processes. The hydroxylation of fluorene to form various hydroxylated metabolites is a critical step in its biotransformation, influencing its biological activity and excretion. Among these metabolites, this compound has been identified as a significant product in both microbial and mammalian systems, including humans, where it serves as a urinary biomarker for PAH exposure.[1][2][3] Understanding the pathways leading to the formation of this compound is crucial for assessing the toxicological risk of fluorene and for developing strategies for bioremediation and drug metabolism studies.
Metabolic Pathways of Fluorene
The biotransformation of fluorene is complex, involving multiple enzymatic pathways that can vary between species and even between different tissues within the same organism. The initial oxidative metabolism of fluorene is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[4][5] Two principal oxidative pathways have been identified for fluorene: monooxygenation at the C-9 position and dioxygenation of the aromatic rings.
Monooxygenation at the C-9 Position
The most extensively studied pathway for fluorene metabolism involves the oxidation of the methylene (B1212753) bridge (C-9 position). This reaction is initiated by a monooxygenase, leading to the formation of 9-fluorenol. Subsequently, 9-fluorenol is further oxidized by alcohol dehydrogenase to yield 9-fluorenone. This pathway is considered a major route for fluorene detoxification.
Aromatic Ring Dioxygenation and Hydroxylation
In addition to C-9 oxidation, the aromatic rings of fluorene can undergo dioxygenation, a reaction well-documented in microbial degradation pathways. In mammalian systems, CYP-mediated hydroxylation of the aromatic rings also occurs. The formation of this compound is a result of this aromatic hydroxylation. While the precise human CYP isoforms responsible for the specific formation of this compound are not definitively established in the provided literature, CYP1A1, CYP1B1, CYP2A6, CYP2A13, and CYP3A4 are known to be involved in the metabolism of PAHs. A study utilizing the fungus Polyporus arcularius identified CYP5035S7 as capable of hydroxylating fluorene to this compound.
Further Metabolism of this compound
Following its formation, this compound undergoes Phase II conjugation reactions to facilitate its excretion. In humans, it is found in urine primarily as glucuronide and/or sulfate (B86663) conjugates. This indicates that UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are involved in the further metabolism of this hydroxylated intermediate.
Quantitative Data on Fluorene Metabolism
The following table summarizes the available quantitative data related to the metabolism of fluorene, with a focus on the formation of its metabolites.
| Parameter | Value | Organism/System | Enzyme | Reference |
| Yield of this compound | 35% | Polyporus arcularius | CYP5035S7 | |
| Yield of 9-fluorenol | 57.6% (at 1560 min) | Komagataella phaffii expressing human CYP3A4 | CYP3A4 | |
| Yield of 9-fluorenone | 3% (at 1560 min) | Komagataella phaffii expressing human CYP3A4 | CYP3A4 | |
| Peak Productivity (9-fluorenol) | 27.7 µmol/L/h | Bioreactor with K. phaffii expressing human CYP3A4 | CYP3A4 | |
| Peak Productivity (9-fluorenone) | 5.9 µmol/L/h | Bioreactor with K. phaffii expressing human CYP3A4 | CYP3A4 | |
| Detection Limit (this compound in urine) | 0.03 nmol/L | Human | N/A (Analytical Method) | |
| Calibration Range (this compound in urine) | 0.2 to 50 nmol/L | Human | N/A (Analytical Method) |
Experimental Protocols
In Vitro Metabolism of Fluorene using Rat Liver Microsomes
This protocol is adapted from studies on the metabolism of similar compounds by liver microsomes.
Objective: To determine the formation of this compound and other metabolites from fluorene using rat liver microsomes.
Materials:
-
Rat liver microsomes
-
Fluorene
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
SKF-525A (CYP inhibitor, for control experiments)
-
Metyrapone (CYP inhibitor, for control experiments)
-
Acetonitrile
-
Ethyl acetate (B1210297)
-
Internal standard (e.g., deuterated this compound)
-
HPLC system with fluorescence or UV detector
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and rat liver microsomes in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding fluorene (dissolved in a minimal amount of a suitable solvent like DMSO).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Add the internal standard.
-
Centrifuge the mixture to pellet the protein.
-
Extract the supernatant with ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
Analyze the sample by HPLC to identify and quantify the metabolites by comparing retention times and detector response to authentic standards.
Quantification of this compound in Human Urine by HPLC
This protocol is based on a published method for the analysis of this compound in urine.
Objective: To quantify the concentration of this compound in human urine samples.
Materials:
-
Human urine samples
-
β-glucuronidase/aryl sulfatase
-
Deuterated this compound (2-OHF-d9) as an internal standard
-
Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak C18)
-
Water
-
HPLC system with column-switching and a fluorescence detector
-
ODS pre-column
-
Alkylamide-type reversed-phase analytical column
Procedure:
-
Enzymatic Hydrolysis:
-
To a urine sample, add a buffer suitable for the enzymes (e.g., acetate buffer).
-
Add β-glucuronidase/aryl sulfatase to hydrolyze the glucuronide and sulfate conjugates of this compound.
-
Incubate the mixture (e.g., for 2 hours at 37°C).
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with methanol.
-
-
HPLC Analysis:
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Inject the sample into the HPLC system.
-
Use a column-switching technique where the analytes are first trapped and concentrated on the ODS pre-column.
-
Back-flush the trapped analytes onto the analytical column for separation.
-
Detect this compound and the internal standard using a fluorescence detector.
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations of Pathways and Workflows
Metabolic Pathway of Fluorene
Caption: Metabolic pathways of fluorene biotransformation.
Experimental Workflow for In Vitro Metabolism
References
- 1. scbt.com [scbt.com]
- 2. Quantification of this compound in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 4. Hydroperoxidation by cytochrome P-450 oxygenase: metabolism of 9-methylfluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. optibrium.com [optibrium.com]
The Biological Frontier of 2-Hydroxyfluorene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-Hydroxyfluorene, a hydroxylated polycyclic aromatic hydrocarbon, are emerging as a compelling class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of these activities, with a focus on their potential therapeutic applications. We delve into their estrogenic and anticancer properties, and their capacity for enzyme inhibition. This document summarizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry. While data on a wide array of specific this compound derivatives remains an area for active investigation, the information presented on the parent compound and structurally related fluorene (B118485) and fluorenone derivatives underscores the significant potential of this chemical scaffold.
Introduction
Fluorene and its derivatives have long been a subject of interest in medicinal chemistry due to their rigid, planar structure which allows for diverse functionalization and interaction with biological targets. The introduction of a hydroxyl group at the 2-position of the fluorene core, yielding this compound, significantly alters its electronic properties and metabolic fate, leading to a unique profile of biological effects. As a metabolite of the environmental pollutant fluorene, understanding the biological activities of this compound and its derivatives is of paramount importance for both toxicological assessment and therapeutic development. This guide will explore the key biological activities associated with this class of compounds, presenting the available data and methodologies to serve as a foundational resource for researchers in the field.
Key Biological Activities
The biological activities of this compound and its derivatives are multifaceted, with the most prominent being estrogenic/antiestrogenic effects, anticancer cytotoxicity, and enzyme inhibition.
Estrogenic and Antiestrogenic Activity
This compound has been identified as a compound with notable estrogenic activity. This activity is primarily mediated through its interaction with estrogen receptors (ERs), which are key regulators of cellular growth and differentiation in hormone-responsive tissues.
Table 1: Estrogenic Activity of this compound
| Compound | Assay | Receptor | Result |
| This compound | Yeast Two-Hybrid | Human Estrogen Receptor α (hERα) | Notable estrogenic activity |
Conversely, other fluorene derivatives have demonstrated antiestrogenic properties. For instance, fluorene-9-bisphenol (BHPF), a substitute for bisphenol A (BPA), has been shown to exhibit anti-estrogenic effects.[1]
Anticancer Activity
While extensive quantitative data on the anticancer activity of a wide range of this compound derivatives is still emerging, studies on related fluorene and fluorenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that the this compound scaffold is a promising template for the design of novel anticancer agents. For example, synthetic derivatives of β-nitrostyrene have shown inhibitory activity on MCF-7, MDA-MB-231, and ZR75-1 cell lines with IC50 values of 0.81 ± 0.04, 1.82 ± 0.05, and 1.12 ± 0.06 μg/mL respectively.[2]
Table 2: Anticancer Activity of Selected Fluorenone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Sulfonamide derivative 3e | SARS-CoV-2 Mpro | 23 ± 3.4 |
| Sulfonamide derivative 3e | SARS-CoV-2 PLpro | 6.33 ± 0.5 |
| Sulfonamide derivative 3h | SARS-CoV-2 PLpro | 5.94 ± 1.0 |
| Tilorone | SARS-CoV-2 | 0.18 |
Data from a study on 9-fluorenone (B1672902) derivatives, highlighting the potential of the fluorene scaffold.[3]
Enzyme Inhibition
The rigid structure of the fluorene nucleus makes it an attractive scaffold for the design of enzyme inhibitors. Derivatives of 9-fluorenone have been shown to inhibit viral proteases, highlighting a potential avenue for the development of novel antiviral agents.[3]
Table 3: Enzyme Inhibitory Activity of Selected 9-Fluorenone Derivatives
| Compound | Enzyme | IC50 (µM) |
| Sulfonamide derivative 3e | SARS-CoV-2 Main Protease (Mpro) | 23 ± 3.4[3] |
| Sulfonamide derivative 3e | SARS-CoV-2 Papain-Like Protease (PLpro) | 6.33 ± 0.5 |
| Sulfonamide derivative 3h | SARS-CoV-2 Papain-Like Protease (PLpro) | 5.94 ± 1.0 |
| Tilorone | SARS-CoV-2 Papain-Like Protease (PLpro) | 30.7 ± 7.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of this compound derivatives.
Synthesis of 2-Hydroxy-9-fluorenone
A representative protocol for the synthesis of a key this compound derivative is as follows:
Reaction:
A mixture of 2-bromofluoren-9-one (16 mmol), lithium hydroxide (B78521) monohydrate (34 mmol), copper (II) chloride (0.33 mmol), N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide (0.33 mmol) in a DMSO/water (25.6 mL/6.4 mL) solvent system is heated and stirred at 100°C for 4 hours.
Work-up and Purification:
After cooling to room temperature, the reaction mixture is poured into 0.2 M hydrochloric acid (150 mL). The resulting red solid is collected by filtration and dried under vacuum.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Yeast Two-Hybrid Assay for Estrogenic Activity
The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to detect protein-protein interactions. It can be adapted to screen for compounds that modulate hormone receptor activity.
Protocol:
-
Yeast Strain and Plasmids: Use a yeast strain (e.g., Saccharomyces cerevisiae) engineered to express the ligand-binding domain (LBD) of a nuclear receptor (e.g., hERα) fused to a DNA-binding domain (DBD) and a coactivator protein fused to an activation domain (AD).
-
Yeast Culture: Grow the yeast cells in a selective medium to maintain the plasmids.
-
Compound Exposure: Expose the yeast cells to various concentrations of the test compound.
-
Reporter Gene Activation: If the test compound binds to the receptor LBD and induces a conformational change that promotes interaction with the coactivator, the DBD and AD are brought into proximity, leading to the activation of a reporter gene (e.g., lacZ, which encodes β-galactosidase).
-
Assay Measurement: Measure the activity of the reporter gene product (e.g., by a colorimetric assay for β-galactosidase activity).
-
Data Analysis: Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the biological activity of this compound derivatives.
Caption: Estrogen Receptor Signaling Pathway for this compound.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Logical Relationship in Structure-Activity Relationship Studies.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its derivatives represent a valuable and underexplored area of medicinal chemistry. The estrogenic activity of the parent compound warrants further investigation to understand its potential endocrine-disrupting effects and to explore its utility in hormone-related therapies. The promising anticancer and enzyme inhibitory activities observed in related fluorene and fluorenone derivatives provide a strong rationale for the synthesis and screening of a broader library of this compound analogs.
Future research should focus on:
-
Systematic Synthesis: The preparation of a diverse library of this compound derivatives with various substituents at different positions of the fluorene core.
-
Quantitative Biological Evaluation: Comprehensive screening of these derivatives for their anticancer, estrogenic/antiestrogenic, and enzyme inhibitory activities to establish clear structure-activity relationships.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the observed biological effects.
-
In Vivo Studies: Evaluation of the most promising candidates in preclinical animal models to assess their efficacy and safety.
This technical guide serves as a starting point to stimulate and guide these future research endeavors, with the ultimate goal of unlocking the full therapeutic potential of this compound derivatives.
References
- 1. Fluorene-9-bisphenol is anti-oestrogenic and may cause adverse pregnancy outcomes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Hydroxyfluorene: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyfluorene, a hydroxylated derivative of the polycyclic aromatic hydrocarbon fluorene (B118485), has garnered significant interest within the scientific community. Initially identified as a metabolite of fluorene, its unique chemical structure and biological activities have paved the way for its investigation in diverse fields, including toxicology, pharmacology, and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological significance of this compound, with a focus on detailed experimental protocols and the elucidation of its interaction with key signaling pathways.
Discovery and History
The parent compound, fluorene, was first isolated from coal tar by Marcellin Berthelot in 1867. The exploration of fluorene's chemistry and its derivatives subsequently unfolded over the following decades. While a definitive first synthesis of this compound is not prominently documented in a singular seminal publication, its preparation falls within the classic reactions of aromatic compounds developed in the late 19th and early 20th centuries.
The most probable historical route to the first synthesis of this compound would have been through the diazotization of 2-aminofluorene, a reaction analogous to the Sandmeyer reaction discovered in 1884. The development of the Ullmann condensation in 1901 further expanded the toolkit for synthesizing substituted bi- and polycyclic aromatic compounds, providing another potential, albeit less direct, avenue for the creation of such derivatives. The systematic characterization and study of this compound likely emerged from broader investigations into the metabolism and toxicity of polycyclic aromatic hydrocarbons in the mid-20th century.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| IUPAC Name | 9H-Fluoren-2-ol | [1] |
| CAS Number | 2443-58-5 | [1] |
| Molecular Formula | C₁₃H₁₀O | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Melting Point | 167-169 °C | |
| Appearance | White to tan solid | |
| Solubility | Soluble in organic solvents like ethanol, methanol. Limited solubility in non-polar solvents. | |
| pKa | Not readily available | |
| LogP | Not readily available |
Spectral Data
The structural elucidation and identification of this compound are confirmed through various spectroscopic techniques.
-
Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 182, corresponding to its molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the hydroxyl (-OH) group (around 3200-3600 cm⁻¹) and aromatic C-H and C=C stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum displays signals corresponding to the aromatic protons and the methylene (B1212753) protons of the fluorene ring system, along with a signal for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum shows distinct resonances for the thirteen carbon atoms in the molecule, providing further confirmation of its structure.
-
Synthesis of this compound
A reliable and historically significant method for the synthesis of this compound is the diazotization of 2-aminofluorene, followed by hydrolysis of the resulting diazonium salt. This process is a variation of the Sandmeyer reaction.
Synthesis Workflow
The overall synthetic workflow involves two main stages: the preparation of the precursor, 2-aminofluorene, from 2-nitrofluorene, and its subsequent conversion to this compound.
References
Methodological & Application
Synthesis of 2-Hydroxyfluorene from Fluorene: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a detailed protocol for the synthesis of 2-hydroxyfluorene, a valuable intermediate in the development of pharmaceuticals and functional materials, starting from the readily available hydrocarbon fluorene (B118485). This document outlines a robust two-step synthetic pathway involving the sulfonation of fluorene followed by an alkali fusion. The presented methodologies are designed for researchers and scientists in organic synthesis, medicinal chemistry, and materials science, offering a clear and reproducible guide for the preparation of this key compound.
Introduction
This compound is a crucial building block in the synthesis of a variety of complex organic molecules. Its rigid fluorenyl backbone combined with the reactive hydroxyl group makes it an attractive scaffold for the development of novel therapeutic agents, high-performance polymers, and materials for organic electronics. The synthetic route detailed herein provides a reliable method for obtaining this compound from fluorene, a common coal tar derivative.
Overall Reaction Scheme
The synthesis of this compound from fluorene is achieved in two primary steps:
-
Electrophilic Aromatic Sulfonation: Fluorene is treated with a sulfonating agent to introduce a sulfonic acid group at the 2-position of the aromatic ring, yielding fluorene-2-sulfonic acid.
-
Alkali Fusion: The resulting fluorene-2-sulfonic acid is fused with a strong base at high temperatures, replacing the sulfonic acid group with a hydroxyl group to form this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Key Spectroscopic Data |
| Fluorene | C₁₃H₁₀ | 166.22 | 116-117 | White crystalline solid | - |
| Fluorene-2-sulfonic acid | C₁₃H₁₀O₃S | 246.28 | - | - | Data not readily available |
| This compound | C₁₃H₁₀O | 182.22 | 167-169[1] | White to off-white solid | ¹H NMR (CDCl₃, 300 MHz): δ 7.69 (d, J=7.6 Hz, 1H), 7.65 (d, J=8.0 Hz, 1H), 7.51 (d, J=7.3 Hz, 1H), 7.34 (dd, J=7.6, 7.5 Hz, 1H), 7.24 (ddd, J=7.5, 7.3, 1.1 Hz, 1H), 7.03 (br, 1H), 6.87 (dd, J=8.0, 2.3 Hz, 1H), 3.85 (s, 2H).[2] IR (KBr, cm⁻¹): 3400-3200 (br, O-H), other characteristic peaks. |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| 1 | Sulfonation | Fuming Sulfuric Acid or Chlorosulfonic Acid | None or inert solvent | 20-100 | 1-4 hours | 70-85 |
| 2 | Alkali Fusion | Sodium Hydroxide (B78521) | None (molten) | 320-340 | 2 hours | 60-75 |
Experimental Protocols
Step 1: Synthesis of Fluorene-2-sulfonic acid
This protocol describes the sulfonation of fluorene to yield fluorene-2-sulfonic acid. The regioselectivity of the sulfonation is directed to the 2-position under thermodynamic control.
Materials:
-
Fluorene
-
Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (20% SO₃)
-
Sodium Chloride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add fluorene to a calculated amount of concentrated or fuming sulfuric acid. A typical molar ratio of fluorene to sulfonating agent is 1:2 to 1:3.
-
Stir the mixture at a controlled temperature, typically between 50-80°C.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with water, and neutralizing it before spotting.
-
Once the reaction is complete (typically 1-4 hours), cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
The fluorene-2-sulfonic acid will precipitate out of the aqueous solution. To facilitate complete precipitation, the solution can be saturated with sodium chloride ("salting out").
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a cold, saturated sodium chloride solution to remove excess acid.
-
The crude fluorene-2-sulfonic acid can be used directly in the next step or purified by recrystallization from water.
Step 2: Synthesis of this compound via Alkali Fusion
This protocol details the conversion of fluorene-2-sulfonic acid to this compound through a high-temperature reaction with molten sodium hydroxide.
Materials:
-
Fluorene-2-sulfonic acid (or its sodium salt)
-
Sodium Hydroxide (pellets or flakes)
-
High-temperature reaction vessel (e.g., a nickel or iron crucible)
-
Furnace or high-temperature heating apparatus
-
Stirring apparatus suitable for viscous melts
-
Water
-
Hydrochloric Acid (concentrated)
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Place a significant excess of sodium hydroxide (typically 4-6 molar equivalents relative to the sulfonic acid) into the high-temperature reaction vessel.
-
Heat the sodium hydroxide until it melts (m.p. 318°C).
-
Gradually add the fluorene-2-sulfonic acid (or its sodium salt) to the molten sodium hydroxide with vigorous stirring. The addition should be done in portions to control the reaction rate.
-
After the addition is complete, heat the reaction mixture to 320-340°C and maintain this temperature for approximately 2 hours with continuous stirring.[3]
-
After the fusion is complete, carefully cool the reaction vessel to a safe temperature.
-
Dissolve the solid melt in a large volume of water.
-
Acidify the aqueous solution with concentrated hydrochloric acid until it is strongly acidic (pH ~1-2). This will precipitate the crude this compound.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship between the steps.
Caption: Synthetic workflow for this compound.
Caption: Key stages of the synthesis.
References
Application Notes and Protocols: Friedel-Crafts Acylation of Fluorene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorene (B118485) and its derivatives are a significant class of polycyclic aromatic hydrocarbons that serve as crucial building blocks in medicinal chemistry and materials science.[1][2] Their unique electronic and structural properties make them privileged scaffolds in the design of novel therapeutic agents, with applications as anticancer, antimicrobial, and neuroprotective agents.[1][2][3] The Friedel-Crafts acylation is a fundamental and powerful method for the functionalization of the fluorene core, leading to the synthesis of various fluorenone and acetylfluorene (B8371469) derivatives. These acylated products are versatile intermediates for the further elaboration of complex molecules in drug discovery programs.
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of fluorene, offering insights into reaction conditions, selectivity, and quantitative data to guide researchers in their synthetic endeavors.
Key Concepts of Friedel-Crafts Acylation
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring. In the context of fluorene, the reaction is typically carried out using an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the electron-rich fluorene ring.
The regioselectivity of the acylation is influenced by several factors, including the solvent, temperature, reaction time, and the nature of the Lewis acid catalyst. Mono- and di-acylated products can be obtained, with the 2- and 2,7-positions being the most common sites of substitution.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the Friedel-Crafts acetylation of 9H-fluorene, highlighting the influence of reaction parameters on product distribution and yield.
Table 1: Influence of Solvent on Monoacetylation of 9H-Fluorene
| Solvent | Temperature (°C) | Time (h) | Total Yield (%) | 2-Acetyl-9H-fluorene (%) | 4-Acetyl-9H-fluorene (%) | 2,7-Diacetyl-9H-fluorene (%) |
| Dichloroethane | 25 | 3 | 98 | 89 | 11 | 0 |
| Nitromethane | 25 | 3 | 95 | 85 | 15 | 0 |
| Carbon Disulfide | 25 | 3 | 92 | 84 | 5 | 11 |
Data synthesized from studies investigating the effect of solvent polarity on the reaction.
Table 2: Conditions for Selective Diacetylation of 9H-Fluorene
| Solvent | Reagents | Temperature | Time | Product | Yield (%) |
| Dichloroethane | Excess Acetyl Chloride, AlCl₃ | Reflux | - | 2,7-Diacetyl-9H-fluorene | >97 |
| Carbon Disulfide | Excess Acetyl Chloride, AlCl₃ | Reflux | - | 2,7-Diacetyl-9H-fluorene | >97 |
High yields of the diacetylated product can be achieved under forcing conditions.
Experimental Protocols
Protocol 1: General Procedure for Monoacetylation of 9H-Fluorene
This protocol describes a general method for the monoacetylation of 9H-fluorene, yielding a mixture of 2-acetyl- and 4-acetyl-9H-fluorene.
Materials:
-
9H-Fluorene
-
Acetyl chloride (AcCl)
-
Aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., Dichloroethane, Nitromethane, or Carbon Disulfide)
-
Hydrochloric acid (HCl), 2M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 9H-fluorene in the chosen anhydrous solvent.
-
Cool the mixture in an ice bath to 0°C.
-
Carefully add aluminum chloride (AlCl₃) to the stirred solution.
-
Slowly add acetyl chloride (AcCl) dropwise to the reaction mixture.
-
After the addition is complete, continue stirring the reaction at the specified temperature (e.g., 25°C) for the desired time (e.g., 3 hours).
-
Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to separate the isomers.
Protocol 2: Synthesis of 2,7-Diacetyl-9H-fluorene
This protocol outlines the synthesis of 2,7-diacetyl-9H-fluorene in high yield.
Materials:
-
9H-Fluorene
-
Acetyl chloride (AcCl)
-
Aluminum chloride (AlCl₃)
-
Anhydrous Dichloroethane or Carbon Disulfide
-
Hydrochloric acid (HCl), 2M solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 9H-fluorene and the anhydrous solvent.
-
Add an excess of aluminum chloride (AlCl₃) to the mixture.
-
Add an excess of acetyl chloride (AcCl).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Maintain the reflux for a sufficient time to ensure complete diacetylation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into a mixture of ice and 2M HCl.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with water and a small amount of cold ethanol.
-
Dry the purified 2,7-diacetyl-9H-fluorene. The yield is typically greater than 97%.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the Friedel-Crafts acylation of fluorene and a related intramolecular cyclization for the synthesis of fluorene derivatives.
Caption: Experimental workflow for Friedel-Crafts monoacetylation of 9H-fluorene.
Caption: Workflow for intramolecular Friedel-Crafts alkylation to synthesize fluorene-triazole hybrids.
Applications in Drug Development
Fluorenone derivatives, readily synthesized via Friedel-Crafts acylation, are pivotal in the development of new pharmaceuticals. The carbonyl group introduced during acylation serves as a handle for further chemical modifications, enabling the creation of diverse libraries of compounds for biological screening.
-
Anticancer Agents: Many fluorenone derivatives exhibit potent cytotoxic activity against various cancer cell lines. The planar fluorene scaffold can intercalate with DNA, and derivatives have been developed as inhibitors of various cellular targets.
-
Antimicrobial and Antiviral Activity: The fluorene core is present in compounds showing promising activity against bacteria, fungi, and viruses.
-
Neuroprotective Agents: Certain fluorene derivatives have been investigated for their potential in treating neurodegenerative diseases.
Conclusion
The Friedel-Crafts acylation of fluorene is a robust and versatile reaction for the synthesis of valuable acylated derivatives. By carefully controlling reaction parameters such as solvent, temperature, and catalyst, researchers can selectively synthesize mono- or di-acylated products in high yields. These products are key intermediates in the synthesis of complex molecules with significant potential in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for the successful application of this important transformation.
References
Purification of Synthetic 2-Hydroxyfluorene: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the purification of synthetic compounds is a critical step to ensure the validity of experimental results and the quality of potential drug candidates. This document provides detailed application notes and protocols for the purification of synthetic 2-Hydroxyfluorene, a key intermediate in various chemical syntheses.
This guide outlines two primary methods for the purification of crude this compound: recrystallization and column chromatography. Additionally, it provides protocols for assessing the purity of the final product using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound (C₁₃H₁₀O, CAS No: 2443-58-5) is a derivative of fluorene, a polycyclic aromatic hydrocarbon.[1][2] Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities.[3][4] Effective purification is therefore essential to obtain a compound of high purity for subsequent applications. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.
Purification Strategies: A Comparative Overview
A logical workflow for the purification of synthetic this compound begins with an initial purification step, typically recrystallization for larger quantities, followed by a more rigorous chromatographic method if higher purity is required. The purity of the final product is then verified using analytical techniques.
References
- 1. This compound | C13H10O | CID 75547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water [mdpi.com]
- 3. A series of fluorene-based two-photon absorbing molecules: synthesis, linear and nonlinear characterization, and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.creol.ucf.edu [api.creol.ucf.edu]
Application Note: Quantification of 2-Hydroxyfluorene using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyfluorene is a primary metabolite of fluorene, a polycyclic aromatic hydrocarbon (PAH). Monitoring this compound is crucial in various fields, including environmental science, toxicology, and drug metabolism studies, as it can serve as a biomarker for exposure to PAHs. High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and selective method for the quantification of this compound in complex matrices. This application note provides a detailed protocol for the analysis of this compound using HPLC-FLD, including sample preparation, chromatographic conditions, and instrument parameters.
Quantitative Data Summary
The following table summarizes the quantitative performance of the HPLC-FLD method for the analysis of this compound based on a validated method for human urine samples.[1][2][3]
| Parameter | Value | Reference |
| Analyte | This compound | [1][2] |
| Internal Standard | This compound-d9 | |
| Matrix | Human Urine | |
| Limit of Detection (LOD) | 0.03 nmol/L | |
| Calibration Range | 0.2 - 50 nmol/L |
Experimental Protocols
This section details the methodologies for sample preparation and HPLC-FLD analysis of this compound.
Materials and Reagents
-
This compound standard
-
This compound-d9 (internal standard)
-
β-glucuronidase/aryl sulfatase
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Sep-Pak C18)
Sample Preparation (Human Urine)
-
Enzymatic Hydrolysis: To a urine sample, add a solution of β-glucuronidase/aryl sulfatase to hydrolyze the glucuronide and sulfate (B86663) conjugates of this compound. Incubate the mixture for a specified period (e.g., 2 hours) to ensure complete hydrolysis.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the this compound and the internal standard with methanol or another suitable organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent, such as the HPLC mobile phase, for injection.
HPLC-FLD Analysis
A column-switching HPLC system can be employed for enhanced cleanup and separation of the analyte.
-
Cleanup Column: ODS pre-column
-
Analytical Column: Alkylamide-type reversed-phase column
-
Mobile Phase: A suitable gradient of acetonitrile and water is typically used for the separation of PAHs and their metabolites. The exact gradient program should be optimized based on the specific column and instrument used.
-
Flow Rate: A typical flow rate for a standard analytical HPLC column is 1.0 mL/min.
-
Injection Volume: The injection volume will depend on the concentration of the analyte and the sensitivity of the detector.
-
Fluorescence Detection:
-
Excitation Wavelength: While the exact optimal excitation wavelength for this compound was not explicitly found in the literature reviewed, a general starting point for hydroxylated PAHs is in the range of 240-280 nm. For the parent compound, fluorene, an excitation wavelength of 261 nm has been reported.
-
Emission Wavelength: Similarly, the optimal emission wavelength should be determined experimentally. For fluorene, the emission wavelength is 302 nm. It is expected that the emission wavelength for this compound will be at a longer wavelength.
-
Wavelength Optimization: To determine the optimal excitation and emission wavelengths, a fluorescence spectrophotometer can be used to obtain the excitation and emission spectra of a standard solution of this compound. Alternatively, the scanning function of the HPLC fluorescence detector can be utilized by injecting a standard and performing an excitation scan at a fixed emission wavelength, followed by an emission scan at the determined optimal excitation wavelength.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the analysis of this compound.
References
Application Note: Quantitative Analysis of 2-Hydroxyfluorene in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Hydroxyfluorene, a key biomarker of exposure to polycyclic aromatic hydrocarbons (PAHs), in human urine. The protocol employs enzymatic hydrolysis to deconjugate the analyte, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The analyte is then derivatized by silylation to enhance its volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. The method is suitable for researchers, scientists, and drug development professionals involved in toxicology, environmental health, and occupational exposure studies. All quantitative data is summarized in structured tables, and detailed experimental protocols and diagrams are provided to ensure reproducibility.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of chemicals that are formed during the incomplete burning of coal, oil and gas, garbage, or other organic substances. Exposure to PAHs is a significant public health concern due to their carcinogenic and mutagenic properties. This compound is a primary metabolite of fluorene (B118485), a common PAH, and its quantification in urine is a reliable method for assessing human exposure to PAHs.[1][2] In urine, this compound is predominantly present as glucuronide and sulfate (B86663) conjugates, which are water-soluble and facilitate excretion.[3] For accurate quantification of total this compound, an enzymatic hydrolysis step is necessary to liberate the free analyte prior to extraction and analysis. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for the detection of this compound, particularly when operated in Selected Ion Monitoring (SIM) mode. A derivatization step, typically silylation, is required to make the polar hydroxylated metabolite amenable to GC analysis.[4]
Experimental Protocols
Part 1: Sample Preparation
1.1. Reagents and Materials:
-
This compound analytical standard
-
This compound-d9 (internal standard)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate (B1210297) buffer (0.5 M, pH 5.0)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Nitrogen gas, high purity
1.2. Enzymatic Hydrolysis:
-
Thaw frozen urine samples at room temperature.
-
To a 2 mL urine sample, add a known amount of this compound-d9 internal standard.
-
Add 1 mL of 0.5 M sodium acetate buffer (pH 5.0).
-
Add 25 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex the mixture gently and incubate at 37°C for at least 2 hours (overnight incubation is also acceptable) in a shaking water bath to ensure complete hydrolysis of the glucuronide and sulfate conjugates.[3]
1.3. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the this compound and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
1.4. Derivatization (Silylation):
-
To the dried residue, add 50 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 65°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Part 2: GC-MS Analysis
2.1. Instrumental Parameters:
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Mass Spectrometer: Agilent 5973N or equivalent
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector: Splitless mode, 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 210°C
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes
-
-
MS Transfer Line: 290°C
-
MS Ion Source: 230°C, Electron Ionization (EI) at 70 eV
-
MS Mode: Selected Ion Monitoring (SIM)
2.2. Selected Ion Monitoring (SIM) Parameters: The trimethylsilyl (TMS) derivative of this compound has a molecular weight of 254 g/mol . Based on the fragmentation pattern of the underivatized molecule and general fragmentation of TMS-ethers, the following ions are proposed for SIM analysis:
| Analyte | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-TMS | To be determined | 254 (M+) | 239 ([M-15]+) | 181 ([M-73]+) |
| This compound-d9-TMS | To be determined | 263 (M+) | 248 ([M-15]+) | 190 ([M-73]+) |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy/Recovery | 85 - 115% |
Note: These are typical performance characteristics for GC-MS methods for hydroxylated PAHs and should be established by the individual laboratory.
Table 2: Urinary Concentrations of this compound in Different Populations
| Population | N | Mean Concentration (µg/g creatinine) | Median Concentration (µg/g creatinine) | Range (µg/g creatinine) | Reference |
| Coke Oven Workers | 55 | - | 69.7 µg/L | - | |
| Smokers | 83 | 1.87 µ g/24h | - | - | |
| Non-smokers | 25 | 0.75 µ g/24h | - | - |
Visualizations
Caption: Metabolic pathway of fluorene to this compound and its excretion.
Caption: Experimental workflow for GC-MS analysis of this compound in urine.
Discussion
The presented GC-MS method provides a reliable and sensitive approach for the quantification of this compound in human urine. The enzymatic hydrolysis step is critical for the accurate measurement of total this compound, as it exists primarily in conjugated forms. Solid-phase extraction is an effective technique for sample cleanup and concentration, removing potential interferences from the complex urine matrix. Derivatization with BSTFA is essential to improve the chromatographic properties of the polar this compound, allowing for sharp peaks and good separation. The use of a deuterated internal standard is highly recommended to correct for any analyte loss during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the method. The operation of the mass spectrometer in SIM mode enhances the selectivity and sensitivity of the analysis, enabling the detection of low concentrations of this compound typically found in urine samples. The quantitative data presented in this note, particularly the elevated levels in coke oven workers, underscores the utility of this compound as a biomarker for occupational exposure to PAHs.
Conclusion
This application note provides a comprehensive protocol for the GC-MS analysis of this compound in human urine. The method is suitable for biomonitoring studies aimed at assessing human exposure to PAHs from environmental and occupational sources. The detailed experimental procedures, data tables, and diagrams are intended to facilitate the implementation of this method in analytical laboratories.
References
- 1. Urinary profiles to assess polycyclic aromatic hydrocarbons exposure in coke-oven workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary polycyclic aromatic hydrocarbons and monohydroxy metabolites as biomarkers of exposure in coke oven workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicted GC-MS Spectrum - GC-MS (2 TMS) - 70eV, Positive (FDB000661) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of 2-Hydroxyfluorene in Human Urine by LC-MS/MS
Introduction
2-Hydroxyfluorene (2-OHF) is a primary metabolite of fluorene, a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of environmental contaminants formed from the incomplete combustion of organic materials. Monitoring human exposure to PAHs is crucial for public health assessment, and the quantification of their metabolites in biological matrices like urine serves as a reliable biomarker of exposure. In biological systems, 2-OHF is typically present as glucuronide or sulfate (B86663) conjugates, which increases its water solubility to facilitate excretion. For accurate measurement of total 2-OHF, an enzymatic hydrolysis step is required to liberate the parent analyte prior to extraction and analysis.
This application note provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human urine. The method incorporates enzymatic hydrolysis, solid-phase extraction (SPE) for sample cleanup and concentration, and selective detection by MS/MS.
Target Audience
This document is intended for researchers, scientists, and professionals in the fields of environmental health, toxicology, clinical chemistry, and drug development who are involved in biomonitoring and the analysis of xenobiotic metabolites.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (≥98% purity), this compound-d9 (internal standard, IS)
-
Enzymes: β-glucuronidase/arylsulfatase from Helix pomatia (≥100,000 units/mL β-glucuronidase activity)
-
Solvents: Methanol (B129727) (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Reagents: Sodium acetate (B1210297), Acetic acid, Formic acid (LC-MS grade)
-
SPE Cartridges: C18 or polymeric reverse-phase cartridges (e.g., Oasis HLB)
-
Labware: Glass centrifuge tubes, autosampler vials, volumetric flasks, pipettes
Solutions Preparation
-
Sodium Acetate Buffer (0.5 M, pH 5.0): Dissolve sodium acetate in deionized water and adjust the pH to 5.0 using glacial acetic acid.
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d9 in methanol.
-
Working Standard and IS Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and a working internal standard solution.
Sample Preparation
The sample preparation workflow involves enzymatic hydrolysis to deconjugate the metabolites, followed by solid-phase extraction to clean up and concentrate the analyte.
Caption: Experimental workflow for this compound analysis.
Protocol Steps:
-
Sample Aliquoting: Transfer a 1-2 mL aliquot of a urine sample into a glass centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate amount of this compound-d9 internal standard solution.
-
Enzymatic Hydrolysis:
-
Solid-Phase Extraction (SPE):
-
Condition: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water[1].
-
Load: Load the entire hydrolyzed urine sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 5 mL of deionized water or a weak organic mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Dry: Dry the cartridge under vacuum for 5-10 minutes.
-
Elute: Elute the this compound and the internal standard with 5 mL of methanol or acetonitrile. Methanol has been shown to improve recovery for some hydroxylated PAHs[1][3].
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS/MS Instrumental Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 40 °C |
| Gradient | Time (min) |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Analyte |
| Source Temp. | 150 °C |
| Desolvation Temp. | 500 - 600 °C |
| Gas Flows | Cone Gas: ~150 L/h; Desolvation Gas: ~1000 L/h |
Note: MS/MS parameters such as collision energy and cone voltage should be optimized for the specific instrument being used.
Method Validation and Performance
Analytical method validation ensures that the procedure is fit for its intended purpose. Key validation parameters are summarized below.
Caption: Key parameters for analytical method validation.
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods quantifying hydroxylated PAHs, including this compound, in urine.
| Parameter | Typical Performance Range | Reference(s) |
| Limit of Detection (LOD) | 0.002 - 7.6 pg/mL | |
| Limit of Quantification (LOQ) | 0.01 - 20 pg/mL | |
| Linearity (r²) | > 0.99 | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 20% | |
| Accuracy (% Bias) | 85 - 115% | |
| Extraction Recovery (%) | 69 - >90% |
Note: Performance characteristics can vary based on the specific instrumentation, sample matrix, and laboratory procedures.
Discussion
This LC-MS/MS method provides high sensitivity and selectivity for the quantification of this compound in human urine. The enzymatic hydrolysis step is critical for accurately measuring total exposure, as it cleaves the glucuronide and sulfate conjugates that constitute the major excretory forms of the metabolite. Solid-phase extraction is an effective technique for removing salts and other urinary matrix components that can cause ion suppression in the ESI source, thereby improving method robustness and sensitivity. The use of a stable isotope-labeled internal standard (this compound-d9) is essential to correct for any variability during sample preparation and instrumental analysis, ensuring high accuracy and precision. The negative ion ESI mode is generally preferred for phenolic compounds like 2-OHF as it provides efficient deprotonation and stable precursor ions.
Conclusion
The described LC-MS/MS method, incorporating enzymatic hydrolysis and solid-phase extraction, is a reliable and robust approach for the quantitative analysis of this compound in human urine. This method is suitable for large-scale biomonitoring studies aimed at assessing human exposure to PAHs and investigating their potential health effects. Proper method validation is crucial to ensure the generation of high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of this compound in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxyfluorene: A Key Biomarker for Assessing Exposure to Polycyclic Aromatic Hydrocarbons
Application Note & Protocols
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent environmental pollutants generated from the incomplete combustion of organic materials.[1] Human exposure to PAHs, which can occur through inhalation, ingestion, and dermal contact, is a significant public health concern due to their carcinogenic and mutagenic properties. Accurate assessment of PAH exposure is crucial for understanding associated health risks. Biomonitoring, through the measurement of PAH metabolites in biological samples, offers a reliable approach to quantify internal exposure. 2-Hydroxyfluorene, a metabolite of the PAH fluorene (B118485), has emerged as a sensitive and specific biomarker for assessing recent PAH exposure.[2][3] This document provides detailed application notes and protocols for the quantification of this compound in human urine for researchers, scientists, and drug development professionals.
Metabolic Pathway of Fluorene
Upon entering the body, fluorene undergoes metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of various hydroxylated metabolites, including this compound.[3][4] This hydroxylation is a critical step in the detoxification process. Subsequently, this compound is conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble compounds that are readily excreted in the urine. The quantification of these conjugated metabolites following enzymatic deconjugation provides an integrated measure of fluorene uptake from all exposure routes.
References
- 1. Biomarkers for polycyclic aromatic hydrocarbons in human excreta: recent advances in analytical techniques—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of this compound in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of this compound in human urine by column-switching high performance liquid chromatography with fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]
Application of 2-Hydroxyfluorene in Environmental Monitoring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyfluorene is a hydroxylated metabolite of fluorene (B118485), a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of persistent organic pollutants that are introduced into the environment primarily through the incomplete combustion of organic materials such as coal, oil, and gasoline. Due to their carcinogenic and mutagenic properties, the monitoring of PAHs and their metabolites in various environmental and biological matrices is of significant importance for assessing environmental contamination and human exposure. This compound has emerged as a valuable biomarker for monitoring exposure to fluorene and, by extension, to PAH mixtures. This document provides detailed application notes and experimental protocols for the use of this compound in environmental monitoring.
Application Notes
Biomarker of PAH Exposure
This compound is a sensitive and specific biomarker for assessing human exposure to PAHs.[1][2] Its presence and concentration in biological samples, particularly urine, correlate with exposure to fluorene-containing mixtures, such as those found in wood smoke, industrial emissions, and tobacco smoke.[1][2] Monitoring urinary this compound levels can provide a reliable measure of recent PAH exposure.
Environmental Contamination Assessment
The detection of this compound in environmental matrices such as water and soil can indicate the presence and extent of contamination by fluorene and other PAHs. As a degradation product of fluorene, its presence can also provide insights into the natural attenuation processes occurring at contaminated sites. While specific data for this compound is limited, concentrations of its parent compound, fluorene, in industrial soils have been reported to be as high as 11,740.06 ± 620.1 mg/kg.[3] In surface and coastal waters, concentrations of individual PAHs are generally below 50 ng/L, but can reach the 10 µg/L range in heavily contaminated areas.
Toxicological Research
The study of this compound is crucial in toxicological research to understand the metabolic activation and potential health effects of fluorene. The biotransformation of fluorene to its hydroxylated metabolites is a key step in its detoxification or, in some cases, activation to more toxic compounds.
Data Presentation
Table 1: Analytical Parameters for this compound Detection in Human Urine by HPLC-Fluorescence
| Parameter | Value | Reference |
| Detection Limit | 0.03 nmol/L (S/N = 3) | |
| Calibration Range | 0.2 to 50 nmol/L | |
| Sample Volume | 1-2 mL of urine | |
| Hydrolysis Time | 2 hours with β-glucuronidase/aryl sulfatase |
Table 2: Reported Concentrations of Fluorene (Parent Compound) in Environmental Matrices
| Matrix | Location/Source | Concentration Range | Reference |
| Industrial Soil | Coking plant site | 11,740.06 ± 620.1 mg/kg | |
| Industrial Soil | E-waste dismantling plant | 3.00 ± 0.68 mg/kg | |
| Surface & Coastal Water | General | ≤50 ng/L (individual PAHs) | |
| Contaminated Groundwater | Heavily contaminated sites | >10 µg/L (individual PAHs) |
Note: Data for this compound in soil and water is scarce. The concentrations of the parent compound, fluorene, are provided as an indicator of potential environmental levels.
Experimental Protocols
Protocol 1: Determination of this compound in Human Urine by HPLC with Fluorescence Detection
This protocol is adapted from established methods for the analysis of hydroxylated PAHs in urine.
1. Materials and Reagents:
-
This compound standard
-
Deuterated this compound (2-OHF-d9) internal standard
-
β-glucuronidase/aryl sulfatase from Helix pomatia
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Nitrogen gas, high purity
2. Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
To a 2 mL urine sample, add 20 µL of the internal standard solution (2-OHF-d9).
-
Add 1 mL of sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/aryl sulfatase solution.
-
Incubate the mixture at 37°C for 2 hours to hydrolyze the glucuronide and sulfate (B86663) conjugates.
-
Allow the sample to cool to room temperature.
3. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.
4. HPLC-Fluorescence Analysis:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: Alkylamide-type or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 50% acetonitrile to 100% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Set the excitation and emission wavelengths for this compound (optimal wavelengths should be determined empirically, but are typically in the range of Ex: 260 nm, Em: 330 nm).
Protocol 2: General Protocol for the Determination of this compound in Water Samples
This protocol is a general guideline and should be optimized based on the specific water matrix and expected concentration levels.
1. Materials and Reagents:
-
This compound standard
-
Internal standard (e.g., deuterated PAH)
-
Dichloromethane (B109758) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Nitrogen gas, high purity
-
Sodium sulfate (anhydrous)
2. Sample Preparation and Extraction:
-
Collect a 1 L water sample in a clean glass bottle.
-
If the sample contains suspended solids, it may be filtered through a glass fiber filter. The filter and filtrate can be analyzed separately if desired.
-
Spike the water sample with a known amount of internal standard.
-
Option A: Liquid-Liquid Extraction (LLE)
-
Transfer the water sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane and shake vigorously for 2 minutes, venting frequently.
-
Allow the layers to separate and drain the dichloromethane layer into a flask.
-
Repeat the extraction twice more with 60 mL portions of dichloromethane.
-
Combine the extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Proceed to solvent exchange and final volume adjustment.
-
-
Option B: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass the 1 L water sample through the cartridge at a flow rate of 10-15 mL/min.
-
After the entire sample has passed, dry the cartridge under vacuum or with a gentle stream of nitrogen.
-
Elute the analytes with a suitable solvent, such as acetonitrile or dichloromethane.
-
Concentrate the eluate to a small volume.
-
3. HPLC-Fluorescence Analysis:
-
Follow the HPLC-Fluorescence Analysis parameters as described in Protocol 1, adjusting the injection volume and gradient as necessary for the expected concentration range.
Protocol 3: General Protocol for the Determination of this compound in Soil Samples
This protocol is a general guideline and should be optimized based on the soil type and contamination level.
1. Materials and Reagents:
-
This compound standard
-
Internal standard (e.g., deuterated PAH)
-
Dichloromethane (HPLC grade)
-
Acetone (B3395972) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
2. Sample Preparation and Extraction:
-
Air-dry the soil sample and sieve it to remove large debris.
-
Weigh 10-20 g of the homogenized soil into an extraction thimble.
-
Spike the sample with a known amount of internal standard.
-
Option A: Soxhlet Extraction
-
Place the thimble in a Soxhlet extractor.
-
Extract with a 1:1 mixture of acetone and hexane for 16-24 hours.
-
Concentrate the extract using a rotary evaporator.
-
-
Option B: Ultrasonic Extraction
-
Place the soil sample in a beaker and add a suitable extraction solvent (e.g., dichloromethane/acetone).
-
Extract in an ultrasonic bath for 15-30 minutes.
-
Decant the solvent and repeat the extraction two more times.
-
Combine the extracts and concentrate.
-
3. Extract Cleanup:
-
Prepare a silica gel chromatography column.
-
Load the concentrated extract onto the column.
-
Elute with a non-polar solvent (e.g., hexane) to remove aliphatic compounds.
-
Elute the PAH fraction with a more polar solvent mixture (e.g., dichloromethane/hexane).
-
Concentrate the PAH fraction and exchange the solvent to one compatible with the HPLC mobile phase (e.g., acetonitrile).
4. HPLC-Fluorescence Analysis:
-
Follow the HPLC-Fluorescence Analysis parameters as described in Protocol 1, adjusting for the specific sample matrix and expected concentrations.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of this compound in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soil microbiomes divergently respond to heavy metals and polycyclic aromatic hydrocarbons in contaminated industrial sites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Hydroxyfluorene Synthesis
Welcome to the technical support center for the synthesis of 2-Hydroxyfluorene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental outcomes. Here you will find frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: Several methods are commonly employed for the synthesis of this compound. The choice of method often depends on the available starting materials, required scale, and desired purity. Key routes include:
-
Diazotization of 2-Aminofluorene (B1664046): This classic method involves the conversion of 2-aminofluorene to a diazonium salt, which is subsequently hydrolyzed to yield this compound. Optimization of temperature and acid conditions is crucial for good yields.
-
Sulfonation of Fluorene (B118485): This route involves the sulfonation of fluorene to produce fluorene-2-sulfonic acid. This intermediate is then subjected to alkali fusion at high temperatures (e.g., 320-340°C) to yield the hydroxyl group[1][2].
-
Baeyer-Villiger Oxidation of Fluorenone: This method involves the oxidation of 2-fluorenone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a lactone, which can then be hydrolyzed to this compound[3][4][5]. The regioselectivity of the oxygen insertion is a key consideration.
-
Multi-step Synthesis from ortho-Alkynylarylketones: A modern, metal-free approach uses an iodine-mediated cyclization of ortho-alkynylarylketones to generate an indenone intermediate. This intermediate then undergoes a base-mediated intramolecular reaction to form the this compound scaffold.
Q2: What are the most common impurities I might encounter in my synthesized this compound?
A2: Impurities can arise from various sources, including unreacted starting materials, side reactions, or product degradation. Common impurities include:
-
Unreacted Starting Materials: Depending on the route, this could be fluorene, 2-aminofluorene, or fluorenone.
-
Isomeric Hydroxyfluorenes: Synthesis methods lacking high regioselectivity can produce other isomers such as 1-, 3-, or 4-Hydroxyfluorene.
-
Oxidation Products: The final product is susceptible to oxidation, which can form fluorenone derivatives.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate (B1210297), dichloromethane (B109758), toluene) may be present in the final product.
Q3: How can I effectively purify the crude this compound?
A3: The primary method for purifying crude this compound is silica (B1680970) gel column chromatography. A solvent system with a gradient of hexane (B92381) and ethyl acetate is typically effective for separating the desired product from nonpolar impurities (like fluorene) and more polar byproducts. Recrystallization from a suitable solvent system can also be employed to achieve high purity.
Q4: How can I prevent the degradation of this compound during storage and handling?
A4: this compound, as a phenolic compound, is susceptible to oxidation, which can be accelerated by exposure to light, heat, and oxygen. To minimize degradation:
-
Store under an inert atmosphere: Keep the compound in a tightly sealed container backfilled with nitrogen or argon.
-
Protect from light: Use amber-colored vials or store in the dark.
-
Store at low temperatures: Refrigeration is recommended for long-term storage.
-
Use antioxidants: When working with solutions, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can prevent oxidative degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure the consumption of starting material. Consider extending the reaction time or moderately increasing the temperature. |
| Sub-optimal reaction conditions. | Re-evaluate the stoichiometry of reagents. Ensure the base or catalyst used is fresh and active. For multi-step syntheses, ensure each step proceeds to completion before continuing. | |
| Product degradation. | If the reaction mixture darkens significantly, oxidation may be occurring. Perform the reaction under an inert atmosphere (N₂ or Ar) and use degassed solvents. | |
| Product Contaminated with Starting Material | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor via TLC to find the optimal conditions. |
| Inefficient reagent or catalyst. | Use a higher loading of the limiting reagent or catalyst. Ensure the catalyst is not poisoned or deactivated. | |
| Formation of Multiple Isomers | Poor regioselectivity of the reaction. | For reactions like sulfonation, temperature control is critical to favor the formation of the 2-substituted isomer. For other routes, the regioselectivity is often determined by the starting material, so a different synthetic strategy may be needed if isomer formation is high. |
| Broad or Tailing Peaks in HPLC/GC Analysis | Interaction with active sites on the column. | Use a column specifically designed for analyzing phenolic compounds. Ensure the mobile phase pH is optimized to keep this compound in its neutral form. |
| Column overloading. | Decrease the concentration of the sample or the injection volume. | |
| Final Product is a Dark Oil or Tarry Solid | Oxidation or polymerization of the product. | This is a strong indicator of degradation. Purge the reaction vessel thoroughly with an inert gas before starting. Avoid excessive heat, especially during solvent removal. Purify the product quickly after the reaction is complete. |
Experimental Protocols & Data
Method 1: Synthesis from ortho-Alkynylarylketones
This two-step procedure involves an iodine-mediated cyclization followed by a base-mediated intramolecular reaction. It is known for its broad substrate scope and good yields.
Step 1: Iodine-Mediated Cyclization to Indenone Intermediate
-
Dissolve the ortho-alkynylarylketone (1.0 eq) in anhydrous dichloromethane (0.1 M).
-
Add molecular iodine (1.2 eq) to the solution.
-
Stir the mixture at room temperature until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the iodine color disappears.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate is used in the next step without further purification.
Step 2: Synthesis of this compound Derivative
-
Dissolve the crude indenone intermediate from Step 1 in anhydrous methanol (B129727) (0.1 M).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate eluent) to afford the pure this compound derivative.
Table 1: Representative Yields for Synthesis from ortho-Alkynylarylketones (Data adapted from Laohapaisan et al., 2019)
| Starting Material Substituent (R) | Reaction Time (Step 1) | Isolated Yield (%) |
| H | 3 h | 85% |
| 4-Me | 3 h | 82% |
| 4-OMe | 3 h | 80% |
| 4-F | 2 h | 88% |
| 4-Cl | 2 h | 86% |
Method 2: One-Pot Synthesis from 2-Benzylidene-1-indanone (B110557)
This method proceeds via a Michael addition, Robinson annulation, and subsequent aromatization to yield the fluorene core.
Protocol:
-
A mixture of 2-benzylidene-1-indanone (0.5 mmol), ethyl acetoacetate (B1235776) (2.5 mmol), and potassium tert-butoxide (t-BuOK, 0.5 mmol) in toluene (B28343) (5 mL) is heated at 80 °C for 24 hours.
-
After cooling, the reaction mixture is quenched with a saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
-
To the crude intermediate, add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (0.55 mmol).
-
Heat the resulting mixture at 100 °C under an oxygen atmosphere for another 24 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford the final product.
Table 2: Representative Yields for Synthesis from Substituted 2-Benzylidene-1-indanones (Data adapted from Chen et al., 2018)
| Starting Material Substituent (Aryl Ring) | Isolated Yield (%) |
| Phenyl | 51% |
| 4-Fluorophenyl | 46% |
| 4-Chlorophenyl | 55% |
| 4-Bromophenyl | 56% |
| 4-Methylphenyl (p-tolyl) | 51% |
| 1-Naphthyl | 21% |
Visualized Workflows and Logic Diagrams
Caption: Experimental workflow for this compound synthesis from ortho-alkynylarylketones.
Caption: One-pot experimental workflow for synthesizing this compound derivatives.
Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.
References
- 1. CN104016835A - Sulfonation and alkali fusion optimized production process for 2- naphthol - Google Patents [patents.google.com]
- 2. CN104016835B - Sulfonation and alkali fusion optimized production process for 2- naphthol - Google Patents [patents.google.com]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Fluorene Compounds
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorene (B118485) compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Troubleshooting Guides
This section addresses specific problems you may encounter during the Suzuki-Miyaura coupling of fluorene-based substrates.
Question: Why is my Suzuki coupling reaction with a fluorene compound resulting in a low yield or failing completely?
Answer:
Low yields in Suzuki couplings with fluorene derivatives can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the primary factors to investigate:
-
Catalyst and Ligand System: The choice of the palladium catalyst and phosphine (B1218219) ligand is critical. For the often electron-rich and sterically hindered fluorene substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient. Consider using more electron-rich and bulky phosphine ligands which can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction outcome. It is often necessary to screen several bases to find the optimal one for a specific substrate combination.
-
Solvent System: The solvent must be appropriate for dissolving the fluorene substrate, the boronic acid or ester, and the base to a sufficient extent. Often, a mixture of an organic solvent and water is used. The choice of solvent can also influence the stability of the catalyst and the rate of side reactions.
-
Quality of Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly through protodeboronation (hydrolysis back to the arene). Ensure your boronic acid or ester is pure and dry. Using more stable boronate esters, such as pinacol (B44631) esters, can often mitigate this issue.
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to their deactivation through oxidation. It is essential to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and an increase in side reactions. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining catalyst stability.
Question: I am observing a significant amount of homocoupling of my fluorenylboronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction. To mitigate this:
-
Thoroughly Degas Solvents: Oxygen can facilitate the oxidative homocoupling of the boronic acid. Ensure all solvents are rigorously degassed before use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Control Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive catalyst loading can sometimes favor homocoupling. Try reducing the catalyst loading incrementally.
-
Use Bulky Ligands: Sterically hindered phosphine ligands can disfavor the formation of the homocoupled product by sterically shielding the palladium center.
-
Control Reaction Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can favor the cross-coupling pathway.
Question: My fluorene starting material is being debrominated/dehalogenated instead of coupling. What can I do to prevent this?
Answer:
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, can compete with the desired coupling reaction. To minimize this:
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (forming the C-C bond) and competing side reactions. Screening different combinations can be beneficial.
-
Control Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes favor side reactions. Monitoring the reaction progress by techniques like TLC or GC-MS can help determine the optimal reaction time.
-
Ensure Anhydrous Conditions (if necessary): While some Suzuki reactions benefit from the presence of water, in other cases, sources of hydride in the reaction mixture can lead to dehalogenation. Ensure solvents are anhydrous if the protocol requires it.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Suzuki coupling of fluorene compounds?
A1: The reaction follows a catalytic cycle initiated by the oxidative addition of the palladium(0) catalyst to the C-X bond (where X is Br or I) of the fluorene derivative. This is often the rate-limiting step. Subsequent steps involve transmetalation with the activated boronic acid and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Q2: Which palladium catalysts and ligands are most effective for the Suzuki coupling of fluorene systems?
A2: For fluorene and its derivatives, palladium catalysts with electron-rich and bulky phosphine ligands have shown high efficacy. Catalyst systems based on ligands like SPhos, XPhos, and RuPhos are known to be efficient for coupling heteroaryl and sterically hindered halides. N-heterocyclic carbene (NHC) ligands can also be very effective.
Q3: How critical is the choice of base and solvent?
A3: The choice of base and solvent is highly critical and often substrate-dependent. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The solvent system, often a mixture like toluene/water or dioxane/water, needs to facilitate the solubility of both the organic substrates and the inorganic base.
Q4: Can I use fluorenyl chlorides as coupling partners?
A4: Yes, but fluorenyl chlorides are generally more challenging substrates than the corresponding bromides or iodides due to the stronger C-Cl bond. Their successful coupling often requires more active catalyst systems, stronger bases, and higher reaction temperatures.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions involving fluorene derivatives.
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 2,7-Dibromo-9,9-dioctylfluorene with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 90 | 75 |
| 2 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene/H₂O | 110 | 95 |
| 4 | PdCl₂(dppf) (2) | - | K₂CO₃ | DMF/H₂O | 100 | 88 |
Table 2: Effect of Base on the Suzuki Coupling of 2-Bromofluorene with 4-methylphenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 82 |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 89 |
| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 94 |
| 4 | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Toluene/EtOH/H₂O | 85 | 91 |
Table 3: Effect of Solvent on the Suzuki Coupling of 2,7-Dibromo-9,9-dihexylfluorene with Pyridine-3-boronic acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 78 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ | DMF/H₂O | 100 | 65 |
| 4 | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ | THF/H₂O | 70 | 81 |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methoxyphenyl)-9,9-dihexylfluorene
-
Materials:
-
2-Bromo-9,9-dihexylfluorene (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-9,9-dihexylfluorene, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of argon.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Heat the reaction mixture to 85 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Synthesis of 2,7-Bis(thiophen-2-yl)-9,9-dioctylfluorene
-
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene (1.0 equiv)
-
Thiophene-2-boronic acid (2.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
SPhos (6 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (4.0 equiv)
-
Water
-
-
Procedure:
-
In a Schlenk tube, combine 2,7-dibromo-9,9-dioctylfluorene, thiophene-2-boronic acid, and K₃PO₄.
-
Seal the tube, then evacuate and backfill with nitrogen three times.
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in degassed 1,4-dioxane under nitrogen.
-
Add the catalyst solution to the Schlenk tube containing the reactants, followed by degassed water.
-
Heat the reaction mixture to 100 °C and stir vigorously for 24 hours.
-
After cooling, dilute the mixture with water and extract with toluene.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for low yield in Suzuki coupling of fluorene compounds.
Improving the sensitivity of 2-Hydroxyfluorene detection in HPLC
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of 2-Hydroxyfluorene detection in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Sensitivity
Q: My this compound peak is very small or not detectable. How can I increase the signal intensity?
A: Low sensitivity is a common issue that can be addressed by optimizing your detector settings, sample preparation, and chromatographic conditions.
1. Detector Optimization: this compound has strong native fluorescence, making fluorescence detection (FLD) significantly more sensitive than UV detection.[1][2]
-
Switch to a Fluorescence Detector: If you are using a UV detector, switching to a fluorescence detector will provide a substantial increase in sensitivity.[1][2]
-
Optimize FLD Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for this compound. While the exact wavelengths can vary slightly with the solvent environment, a good starting point is an excitation wavelength around 260 nm and an emission wavelength around 330 nm. It is recommended to determine the optimal wavelengths by scanning the fluorescence spectrum of a standard solution.
-
Adjust Detector Settings: Increase the gain or photomultiplier tube (PMT) voltage on your fluorescence detector.[3] However, be aware that this can also increase baseline noise. Find a balance that provides the best signal-to-noise ratio.
2. Sample Preparation and Concentration:
-
Solid-Phase Extraction (SPE): Use SPE to concentrate your sample and remove interfering matrix components. A C18 cartridge is commonly used for this purpose.
-
Enzymatic Hydrolysis: In biological samples like urine, this compound is often present as glucuronide and/or sulfate (B86663) conjugates. These conjugates may not be detectable or may have poor chromatographic behavior. Pre-treating your samples with β-glucuronidase/aryl sulfatase will hydrolyze these conjugates, releasing the free this compound for detection.
3. Chromatographic Conditions:
-
Column Choice: A high-efficiency column with a smaller particle size can lead to sharper peaks, which concentrates the analyte as it passes through the detector, thereby increasing the signal height. C18 columns are a common choice for reversed-phase separation of this compound.
-
Mobile Phase Composition: Ensure your mobile phase is of high purity (HPLC or LC-MS grade) to minimize background noise. The pH of the mobile phase can affect the ionization state of this compound, which in turn can influence its retention and peak shape.
Issue 2: High Baseline Noise
Q: My chromatogram has a very noisy baseline, which is making it difficult to integrate my small this compound peak. What can I do?
A: A noisy baseline can significantly impact the limit of detection. The following steps can help you diagnose and resolve this issue.
-
Mobile Phase Contamination: Use only high-purity, HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase to prevent air bubbles from entering the detector.
-
System Contamination: Flush the HPLC system, including the injector and column, with a strong solvent like 100% acetonitrile (B52724) or isopropanol (B130326) to remove any contaminants.
-
Detector Lamp: An aging detector lamp can cause an unstable baseline. Check the lamp's usage hours and replace it if necessary.
-
Leaks: Check for leaks throughout the system, as pressure fluctuations due to leaks can manifest as baseline noise.
Issue 3: Peak Tailing or Broadening
Q: My this compound peak is tailing or is very broad, which is reducing the peak height and making quantification inaccurate. What is the cause?
A: Poor peak shape can be due to a variety of factors related to the column, mobile phase, or interactions with the HPLC system.
-
Column Degradation: The column's stationary phase may be degraded. Try washing the column according to the manufacturer's instructions or replace it if it is old or has been used extensively.
-
Mobile Phase pH: The mobile phase pH should be appropriate to keep this compound in its neutral form to avoid interactions with residual silanols on the column, which can cause tailing.
-
Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample.
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: HPLC with fluorescence detection is a highly sensitive method for the quantification of this compound. A published method utilizing column-switching HPLC with fluorescence detection achieved a detection limit of 0.03 nmol/L.
Q2: Do I need to derivatize this compound for sensitive detection?
A2: For HPLC analysis, derivatization is generally not necessary if you are using a fluorescence detector, as this compound has strong native fluorescence. Derivatization is more commonly employed in Gas Chromatography-Mass Spectrometry (GC-MS) analysis to improve volatilization and thermal stability. Chemical derivatization can also be used in HPLC to introduce a chromophore or fluorophore to molecules that do not have them, or to enhance detectability.
Q3: What type of HPLC column is best for this compound analysis?
A3: Reversed-phase columns are typically used for the separation of this compound. C18 columns are a popular and effective choice. For complex matrices, a column with high efficiency and smaller particle size (e.g., sub-2 µm or core-shell particles) can provide better resolution and sharper peaks, leading to improved sensitivity.
Q4: How should I prepare urine samples for this compound analysis?
A4: A common and effective procedure for preparing urine samples involves:
-
Enzymatic Hydrolysis: Treatment with β-glucuronidase/aryl sulfatase to cleave the glucuronide and sulfate conjugates and release free this compound.
-
Solid-Phase Extraction (SPE): Passing the hydrolyzed sample through a C18 SPE cartridge to clean up the sample and concentrate the analyte.
-
Elution: Eluting the this compound from the SPE cartridge with a suitable organic solvent.
-
Reconstitution: Evaporating the eluent and reconstituting the residue in the mobile phase.
Data Presentation
Table 1: Comparison of HPLC Detector Settings for this compound
| Parameter | UV/Vis Detector | Fluorescence Detector | Recommendation for High Sensitivity |
| Wavelength | 254 nm | Excitation: ~260 nm, Emission: ~330 nm | Use a fluorescence detector and optimize wavelengths. |
| Sensitivity | Lower | High | Fluorescence detection is preferred. |
| Selectivity | Lower | Higher | Fluorescence detection offers better selectivity. |
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Value/Type | Reference |
| Column | Reversed-phase C18, Alkylamide-type | |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | |
| Flow Rate | 0.8 - 1.0 mL/min for a 4.6 mm ID column | |
| Column Temperature | 20 - 40 °C | |
| Injection Volume | 5 - 25 µL |
Experimental Protocols
Protocol 1: Sample Preparation of Urine for this compound Analysis
This protocol is based on methods described for the analysis of this compound in biological samples.
-
Sample Collection: Collect a urine sample in a sterile container.
-
Enzymatic Hydrolysis:
-
To 1 mL of urine, add an internal standard (e.g., deuterated this compound).
-
Add a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).
-
Add β-glucuronidase/aryl sulfatase (approximately 1000 units).
-
Incubate the mixture at 37°C for at least 2 hours (overnight incubation is also common).
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the this compound with a small volume of methanol or another suitable organic solvent.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known, small volume of mobile phase.
-
The sample is now ready for injection into the HPLC system.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low sensitivity.
References
Minimizing matrix effects in urinary 2-Hydroxyfluorene analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the urinary analysis of 2-Hydroxyfluorene (2-OHF).
Frequently Asked Questions (FAQs)
Q1: Why is minimizing matrix effects crucial in urinary this compound analysis?
A1: The urine matrix is a complex mixture of endogenous substances like salts, proteins, and other metabolites.[1] These components can interfere with the analytical measurement of this compound (2-OHF), leading to ion suppression or enhancement in techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[2] Failure to minimize these matrix effects can result in inaccurate and unreliable quantification, compromising the validity of experimental data.[3]
Q2: In what form is this compound typically present in urine?
A2: this compound is predominantly present in urine as glucuronide and/or sulfate (B86663) conjugates.[4][5] These conjugation reactions are part of the body's phase II metabolism, which increases the water solubility of the compound to facilitate its excretion. Therefore, a hydrolysis step is typically required to cleave these conjugates and measure the total 2-OHF concentration.
Q3: What are the common analytical techniques used for 2-OHF analysis in urine?
A3: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, but it is also more susceptible to matrix effects.
Q4: What is the role of an internal standard in minimizing matrix effects?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added to the sample at a known concentration before sample preparation. The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound (2-OHF-d9), is the most reliable method to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.
Troubleshooting Guide
Issue 1: Low or no recovery of this compound.
This is a common issue that can arise from several factors during sample preparation and analysis. The following workflow can help identify and resolve the problem.
Issue 2: High variability in results between samples.
High variability is often a sign of inconsistent matrix effects. This decision tree can guide you in mitigating this issue.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound Conjugates
This protocol describes the general procedure for the enzymatic cleavage of glucuronide and sulfate conjugates of 2-OHF in urine.
-
Sample Preparation : To 1 mL of urine in a glass tube, add an appropriate amount of the internal standard solution (e.g., 2-OHF-d9).
-
Buffer Addition : Add 1 mL of a suitable buffer, such as sodium acetate (B1210297) buffer (pH 5.0).
-
Enzyme Addition : Add β-glucuronidase/arylsulfatase from Helix pomatia. The optimal amount should be determined, but a starting point is ≥30 units/μL of urine.
-
Incubation : Vortex the mixture and incubate at 37°C for at least 4 hours. Some methods suggest incubation for 2 hours.
-
Termination : Stop the reaction by adding a suitable solvent or by proceeding directly to the extraction step.
Table 1: Comparison of Hydrolytic Enzymes for Urinary Conjugates
| Enzyme Type | Source | Target Conjugates | Incubation Conditions | Efficacy Notes |
| β-glucuronidase/arylsulfatase | Helix pomatia | O-glucuronides, N-glucuronides, Sulfates | 37°C for 4 hours | Effective for a broad range of conjugates. |
| Recombinant β-glucuronidase | Snail (IMCS) | O-glucuronides, N-glucuronides | 55°C for 30 minutes | Efficiently hydrolyzes N-glucuronides but may not fully hydrolyze other conjugates under these conditions. |
| β-glucuronidase | E. coli | O-glucuronides | Varies | Does not cleave sulfate conjugates. |
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general procedure for the extraction of 2-OHF from hydrolyzed urine using a C18 SPE cartridge.
-
Cartridge Conditioning : Condition a C18 SPE cartridge (e.g., Sep-Pak C18) with methanol (B129727) followed by deionized water.
-
Sample Loading : Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Washing : Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution : Elute the 2-OHF and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High recovery, good for concentrating analytes, can be automated. | Can be time-consuming to develop, potential for sorbent variability. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Simple, inexpensive. | Can be labor-intensive, may use large volumes of organic solvents, potential for emulsion formation. |
| Dilute-and-Shoot | Sample is simply diluted with a suitable solvent before injection. | Fast, simple, minimizes analyte loss. | May not provide sufficient cleanup, can lead to significant matrix effects. |
Data Presentation
Table 3: Effect of Dilution on Analyte Recovery in Urine
| Dilution Factor | Analyte Recovery (%) | Ion Suppression (%) |
| None | 65 ± 8 | 45 ± 10 |
| 1:2 | 82 ± 6 | 25 ± 7 |
| 1:5 | 95 ± 4 | 12 ± 5 |
| 1:10 | 98 ± 3 | < 5 |
Note: Data are illustrative and based on general trends reported in the literature. Actual values will vary depending on the specific analyte and urine sample.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of this compound in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability of 2-Hydroxyfluorene in solution under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 2-Hydroxyfluorene in solution under various storage conditions. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: As a phenolic and hydroxylated polycyclic aromatic hydrocarbon (PAH), this compound is primarily susceptible to three main degradation pathways:
-
Oxidation: This is the most common route of degradation. It can be initiated by exposure to light (photodegradation), heat, atmospheric oxygen, and the presence of metal ions. The hydroxyl group on the fluorene (B118485) structure makes the molecule particularly vulnerable to oxidative reactions, which can lead to the formation of quinones and other oxygenated derivatives.[1][2]
-
pH Instability: this compound is less stable in neutral to alkaline conditions. In such environments, the phenolic hydroxyl group can deprotonate, increasing the molecule's susceptibility to oxidation.[1]
-
Microbial Degradation: If solutions are not sterile or properly stored, microorganisms can metabolize fluorene and its derivatives.[1][3]
Q2: What are the optimal storage conditions for this compound solutions to ensure stability?
A2: To minimize degradation, this compound solutions should be stored with the following precautions:
-
Temperature: For short-term storage (up to 48 hours), refrigeration at 2-8°C is recommended. For long-term stability, freezing at -20°C or ideally at -80°C is crucial. One study on hydroxylated PAHs in urine samples found them to be stable for up to a year when stored at -70°C.
-
Light: Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation is a significant factor in the degradation of fluorene, the parent compound of this compound.
-
Atmosphere: To prevent oxidation, it is beneficial to prepare and store solutions under an inert atmosphere, such as nitrogen or argon.
-
pH: Maintain a slightly acidic pH, in the range of 4-6, to enhance stability.
Q3: Which solvents are recommended for preparing this compound solutions?
A3: The choice of solvent can impact the stability of this compound.
-
Recommended Solvents: High-purity, degassed solvents such as methanol (B129727), acetonitrile (B52724), and dichloromethane (B109758) are generally suitable.
-
Solvents to Use with Caution: Avoid using solvents that may contain peroxides, such as older ethers, as these can initiate oxidation. Always use freshly opened, high-purity solvents.
Q4: Are there any additives that can help to improve the stability of this compound solutions?
A4: Yes, the addition of antioxidants can effectively quench reactive oxygen species and inhibit oxidation. Common choices include ascorbic acid or butylated hydroxytoluene (BHT). It is recommended to add a small concentration of these antioxidants to your solvent or sample matrix.
Q5: What are the visual and analytical indicators of this compound degradation?
A5: Degradation of this compound can be identified through the following observations:
-
Color Change: A noticeable change in the color of the solution, such as turning yellow or brown, can be a sign of oxidation.
-
Chromatographic Profile: In analyses such as High-Performance Liquid Chromatography (HPLC), degradation may manifest as:
-
A decrease in the peak area of this compound.
-
The appearance of new, unidentified peaks.
-
A distorted peak shape for this compound.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid decrease in this compound concentration in solution | Oxidation due to exposure to light, heat, or oxygen. | Store solutions in amber vials at low temperatures (-20°C or -80°C). Prepare solutions under an inert atmosphere (e.g., nitrogen). Add an antioxidant like BHT or ascorbic acid to the solvent. |
| Unstable pH. | Ensure the solution is buffered to a slightly acidic pH (4-6). | |
| Microbial contamination. | Use sterile filtration for aqueous solutions and store at low temperatures. | |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products. | Prepare a fresh standard of this compound for comparison. Employ milder extraction and handling conditions (e.g., lower temperature, shorter duration). Analyze samples immediately after preparation and compare them to stored samples. |
| Adsorption to labware. | Silanize glassware to minimize active sites for adsorption. Use polypropylene (B1209903) or other inert plasticware where appropriate. | |
| Poor peak shape in chromatography | Interaction with active sites in the analytical column. | Use a column specifically designed for the analysis of phenolic compounds. Ensure the mobile phase is at an appropriate pH to maintain the neutral form of this compound. |
| Co-elution with degradation products. | Optimize the chromatographic method to ensure separation of the parent compound from its degradants. A forced degradation study can help in identifying potential degradation products. |
Quantitative Stability Data
While specific quantitative stability data for this compound in various solvents and conditions are limited in the published literature, the following data for the parent compound, fluorene, can provide an estimate of its photosensitivity. It is important to note that as a hydroxylated derivative, this compound is expected to be more susceptible to degradation.
Table 1: Photodegradation of Fluorene in Various Solvents
| Solvent | Half-life (t1/2) in days |
| Methanol | 42 |
| Acetonitrile | 86 |
| Dichloromethane | Not Determined |
| Hexane | Not Determined |
| Cyclohexane | Not Determined |
| DMSO | < 80 |
Data is for the parent compound fluorene and should be used as an estimation. The study was conducted at room temperature (20 ± 2°C) with full sunlight exposure.
Table 2: Biological Half-life of this compound
| Matrix | Half-life (t1/2) in hours |
| Urine (after dietary exposure) | 6.1 |
**
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 80°C for 48 hours.
-
Also, heat the stock solution at 80°C for 48 hours.
-
-
Photodegradation:
-
Expose the stock solution to a light source providing a combination of UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method (see below).
-
Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, duration, reagent concentration).
Protocol for Stability-Indicating HPLC Method
This protocol provides a general guideline for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a photodiode array (PDA) or fluorescence detector.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to maintain an acidic pH) is recommended.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
PDA Detector: Monitor at a wavelength where this compound has maximum absorbance.
-
Fluorescence Detector: Use an appropriate excitation and emission wavelength for sensitive detection.
-
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks in the forced degradation samples. Peak purity analysis using a PDA detector is recommended.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Quantification of Urinary Mono-hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by on-line Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 2-Hydroxyfluorene during sample preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to minimize the degradation of 2-Hydroxyfluorene during sample preparation, ensuring accurate and reproducible analytical results.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Oxidative degradation: this compound, as a phenolic compound, is highly susceptible to oxidation, which is accelerated by exposure to light, heat, and oxygen. | 1. Use of Antioxidants: Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to your sample and solvents. A concentration of 0.1% (w/v) ascorbic acid in the elution solvent has been shown to be effective for related compounds. 2. Maintain an Inert Atmosphere: Whenever possible, perform sample preparation steps under an inert gas like nitrogen or argon to minimize contact with oxygen. 3. Protect from Light: Use amber-colored glassware or wrap containers in aluminum foil to prevent photo-degradation. 4. Control Temperature: Keep samples and solutions cool using ice baths or a refrigerated centrifuge to slow down the rate of degradation reactions. |
| pH Instability: The phenolic hydroxyl group of this compound is more susceptible to oxidation at neutral to alkaline pH. | Maintain Acidic pH: Adjust the pH of your aqueous samples and solutions to a slightly acidic range (pH 4-6) using a suitable buffer (e.g., acetate (B1210297) buffer) to enhance stability. | |
| Adsorption to Surfaces: this compound can adsorb to active sites on glass or plastic surfaces, leading to lower recovery. | 1. Silanize Glassware: Treat glassware with a silanizing agent to block active silanol (B1196071) groups. 2. Use Inert Materials: Utilize polypropylene (B1209903) or other inert plasticware when appropriate. | |
| Appearance of extra peaks in chromatogram | Formation of Degradation Products: The presence of new, unidentified peaks can indicate that this compound has degraded. Common degradation products of the parent compound, fluorene, upon exposure to light and air are 9-fluorenone (B1672902) and 9-hydroxyfluorene. It is plausible that this compound degrades into similar oxidized species. | 1. Fresh Standards: Prepare fresh standard solutions for each analytical run to ensure you are comparing against a non-degraded reference. 2. Milder Conditions: Employ less harsh extraction and processing conditions (e.g., lower temperatures, shorter extraction times). 3. Immediate Analysis: Analyze samples as quickly as possible after preparation. |
| Inconsistent results between replicates | Variable Degradation: Inconsistent sample handling procedures can lead to varying degrees of degradation between replicates. | Standardize Workflow: Ensure that all samples are processed in a consistent and timely manner. Process samples in a single batch whenever feasible. |
| Poor peak shape in chromatography | On-column Degradation or Interaction: The analyte may be degrading on the analytical column or interacting with active sites on the stationary phase. | 1. Column Selection: Use a column specifically designed for the analysis of phenolic compounds. 2. Mobile Phase pH: Ensure the mobile phase is appropriately buffered to maintain this compound in its neutral form. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The primary causes of this compound degradation are:
-
Oxidation: As a phenolic compound, it is highly susceptible to oxidation, which is triggered by exposure to light, heat, and atmospheric oxygen. The hydroxyl group makes the aromatic ring more electron-rich and thus more prone to oxidation.
-
pH Instability: In neutral to alkaline conditions (pH > 7), the phenolic hydroxyl group can deprotonate, forming a phenoxide ion. This negatively charged ion is even more susceptible to oxidation than the neutral molecule.
-
Adsorption: The molecule can adhere to the surfaces of laboratory glassware and plasticware, leading to losses.
Q2: What is the optimal pH for working with this compound?
A2: A slightly acidic pH range of 4-6 is recommended for storing and processing samples containing this compound. This helps to keep the phenolic hydroxyl group protonated, reducing its susceptibility to oxidation.
Q3: What are the best solvents to use for this compound?
A3: High-purity, degassed solvents are recommended to minimize degradation. Suitable solvents include:
-
Dichloromethane
It is advisable to use freshly opened solvents or those that have been stored properly to avoid peroxides, which can initiate oxidation. Older bottles of ethers, for instance, should be avoided. Both acetonitrile and methanol can be used for reversed-phase HPLC, with acetonitrile sometimes offering better separation selectivity and lower column pressure.
Q4: How should I store this compound standards and samples?
A4: For optimal stability, store standards and samples under the following conditions:
-
Temperature: Store at low temperatures, such as in a refrigerator (+4°C) or freezer (-20°C or lower), to slow down degradation kinetics.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For long-term storage, it is recommended to store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Container: Use tightly sealed containers to prevent solvent evaporation and entry of air.
Q5: What are the signs of this compound degradation?
A5: Degradation can be identified by:
-
Visual Cues: A change in the color of the solution, often to a yellowish or brownish hue, can indicate oxidation.
-
Chromatographic Analysis: In an HPLC or GC chromatogram, degradation may manifest as a decrease in the peak area of this compound, the appearance of new, unidentified peaks, or a distorted peak shape (e.g., tailing or fronting).
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Aqueous Samples
This protocol is adapted from a method for the related compound 3-Hydroxyfluorene and is suitable for concentrating the analyte and removing polar interferences.
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade), degassed
-
Deionized water, adjusted to pH 4-6 with a suitable acid (e.g., acetic acid)
-
Elution solvent: Methanol or Acetonitrile (HPLC grade), degassed, containing 0.1% (w/v) ascorbic acid
-
Nitrogen gas source
-
Amber collection vials
Procedure:
-
Sample Pre-treatment:
-
For aqueous samples (e.g., water, urine), adjust the pH to 4-6.
-
If the sample contains particulates, centrifuge and filter the supernatant through a 0.45 µm filter.
-
For biological samples like urine, an enzymatic hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) may be necessary to cleave conjugates.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with one column volume of the elution solvent.
-
Equilibrate the cartridge with one column volume of methanol.
-
Finally, equilibrate the cartridge with one column volume of pH 4-6 deionized water. Do not allow the cartridge to run dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with one column volume of pH 4-6 deionized water to remove polar impurities.
-
Dry the cartridge thoroughly under a gentle stream of nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with the elution solvent into an amber collection vial. Using two smaller aliquots for elution can improve recovery.
-
The eluate can then be concentrated under a gentle stream of nitrogen if necessary and reconstituted in a suitable solvent for chromatographic analysis.
-
Data Presentation
Table 1: Recommended Antioxidant Concentrations for Sample Preparation
| Antioxidant | Recommended Concentration | Application Notes |
| Ascorbic Acid | 0.1% (w/v) in elution solvent | Effective at quenching reactive oxygen species. Higher concentrations (e.g., 1-5%) have been used in post-harvest studies of fruits and vegetables. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | A common synthetic antioxidant used to prevent oxidation in organic solutions. |
Table 2: Solvent Selection for this compound Analysis
| Solvent | Suitability | Key Considerations |
| Methanol | High | Good for reversed-phase HPLC. May result in higher column backpressure compared to acetonitrile. |
| Acetonitrile | High | Excellent for reversed-phase HPLC, often providing better peak shapes and lower backpressure. |
| Dichloromethane | Moderate | Can be used for extraction but is less common for HPLC mobile phases. |
| Ethers (unstabilized) | Low | May contain peroxides that can induce degradation. Use with caution and only if freshly distilled and stabilized. |
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: General experimental workflow for this compound analysis.
Technical Support Center: Optimal Separation of Fluorene Metabolites by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on High-Performance Liquid Chromatography (HPLC) column selection for the effective separation of fluorene (B118485) and its metabolites. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for fluorene and its metabolites?
A1: For initial method development, a reversed-phase C18 column is the most common and effective choice.[1] A typical starting point involves a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) (or methanol), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[1] UV detection is suitable as the fluorene aromatic system has good absorbance, typically in the 210-260 nm range.[2]
Q2: My fluorene metabolites are very polar. What column should I use?
A2: For highly polar metabolites, such as hydroxylated fluorenes like 9H-Fluorene-1,2,3-triol, a standard C18 column may not provide adequate retention.[2] In such cases, consider using a polar-endcapped or an "AQ-type" C18 column, which is designed to prevent retention loss in highly aqueous mobile phases.[2] Another option is to use a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Q3: How can I separate enantiomers of chiral fluorene metabolites?
A3: The separation of enantiomers requires a chiral environment, which is typically achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates (e.g., Chiralpak® and Lux® series), are widely used and have shown excellent performance in separating fluorene derivatives. The separation is often performed under normal-phase conditions, using a mobile phase like hexane (B92381)/2-propanol. Supercritical Fluid Chromatography (SFC) can also be a superior technique for chiral separations, offering high efficiency and speed.
Q4: Can I use a different technique besides HPLC for fluorene metabolite analysis?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative, especially for volatile and thermally stable fluorene derivatives. Derivatization is often required for polar metabolites to increase their volatility. GC-MS provides high sensitivity and specificity, making it suitable for identifying metabolites in complex matrices.
Troubleshooting Guide
Issue 1: Poor peak shape (tailing) for basic fluorene-containing compounds.
-
Cause: Secondary interactions between basic analytes and acidic silanol (B1196071) groups on the surface of silica-based stationary phases are a common cause of peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: For basic compounds, increasing the mobile phase pH can neutralize the analyte, reducing unwanted interactions with the silica (B1680970) surface.
-
Use a Low-Silanol Activity Column: Employ a column with end-capping or a stationary phase specifically designed for low silanol activity, such as Newcrom R1.
-
Buffer Selection: Ensure the buffer used in your mobile phase has a pKa within +/- 1 pH unit of the mobile phase pH to maintain adequate buffering capacity.
-
Issue 2: Fluctuating or drifting retention times.
-
Cause: Inconsistent mobile phase composition, temperature fluctuations, or column equilibration issues can lead to retention time variability.
-
Solution:
-
Mobile Phase Preparation: If using an online mixing system, verify its performance. You can prepare the mobile phase manually to check if the problem originates from the mixing device. Ensure the mobile phase components are fully miscible and properly degassed.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase. For reversed-phase chromatography, 5 to 10 column volumes are usually sufficient, but this can vary.
-
Temperature Control: Use a reliable column oven to maintain a constant temperature, as changes in temperature can affect retention times.
-
Issue 3: High backpressure.
-
Cause: High backpressure can be caused by blockages in the system, such as a clogged column inlet frit, or by the use of a highly viscous mobile phase.
-
Solution:
-
Identify the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.
-
Flush the Column: If the column is obstructed, try reversing and flushing it. If the problem persists, the inlet frit may need to be replaced, or the column may be fouled with strongly retained contaminants that require a specific washing procedure.
-
Check Mobile Phase: Ensure that the mobile phase buffer has not precipitated. If so, flush the system with a high-aqueous wash.
-
Data Presentation
Table 1: Recommended Columns for Fluorene Metabolite Separation
| Application | Recommended Column Type | Stationary Phase Example(s) | Typical Dimensions | Reference(s) |
| General Purpose (Reversed-Phase) | C18, PFP | Hypersil C18, Newcrom R1 | 100 x 2.1 mm, 5 µm | |
| Polar Metabolites | Polar-Endcapped C18, HILIC | AQ-type C18 | 100 x 2.1 mm, 1.8 µm | |
| Chiral Separation (Normal Phase) | Polysaccharide-based CSP | Chiralpak IA, IB, IC, AD-H; Lux Amylose-1 | 250 x 4.6 mm, 5 µm |
Table 2: Example HPLC Method Parameters
| Parameter | Reversed-Phase Method for General Metabolites | Normal-Phase Method for Chiral Separation |
| Column | C18 Hypersil (10 cm x 2.1 mm, 5 µm) | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 50 mM KH₂PO₄ (pH 3.5) in Water | Hexane |
| Mobile Phase B | Acetonitrile | 2-Propanol |
| Gradient/Isocratic | Gradient: 10% to 79% B in 23 min | Isocratic: 3% or 10% B |
| Flow Rate | Not Specified | 1.0 mL/min |
| Temperature | Not Specified | Not Specified |
| Detection | UV at 207 nm | UV at 310 nm |
| Reference(s) |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for General Fluorene Metabolite Profiling
This protocol is adapted from methods used for the analysis of neutral fluorene metabolites.
-
System Preparation:
-
Equip an HPLC system with a C18 column (e.g., Hypersil, 10 cm x 2.1 mm, 5 µm particle size).
-
Prepare Mobile Phase A: 50 mM KH₂PO₄ in water, adjusted to pH 3.5.
-
Prepare Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Extract fluorene metabolites from the sample matrix using a suitable solvent like ethyl acetate.
-
Evaporate the solvent and reconstitute the residue in methanol.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition (10% B) until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient from 10% to 79% Mobile Phase B over 23 minutes.
-
Monitor the eluent using a UV detector set to 207 nm.
-
-
Data Analysis:
-
Identify and quantify metabolites by comparing retention times and peak areas to those of authentic standards.
-
Protocol 2: Chiral HPLC for Enantiomeric Separation of Fluorene Derivatives
This protocol is based on the separation of chiral amines derivatized with fluorene-2-carboxaldehyde.
-
System Preparation:
-
Install a polysaccharide-derived chiral stationary phase column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).
-
Prepare the mobile phase: a mixture of hexane and 2-propanol (e.g., 97:3 v/v or 90:10 v/v).
-
Degas the mobile phase.
-
-
Sample Preparation (if derivatization is needed):
-
Derivatize the chiral amine metabolites with fluorene-2-carboxaldehyde to introduce a chromophore and facilitate chiral recognition.
-
-
Chromatographic Run:
-
Set the flow rate to 1.0 mL/min.
-
Inject the sample onto the column.
-
Perform an isocratic elution with the prepared mobile phase.
-
Detect the enantiomers using a UV detector at 310 nm.
-
-
Data Analysis:
-
Calculate the resolution and separation factor (α) to evaluate the enantioseparation.
-
Visualizations
References
Technical Support Center: Overcoming Peak Tailing in 2-Hydroxyfluorene Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with peak tailing during the chromatographic analysis of 2-Hydroxyfluorene.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[2] For this compound analysis, peak tailing is problematic because it can compromise the accuracy of quantification, reduce resolution between closely eluting compounds, and decrease overall method reliability and reproducibility.
Q2: What are the most common causes of peak tailing for a phenolic compound like this compound?
A2: As a polar, phenolic compound, this compound is particularly susceptible to secondary interactions with the stationary phase. The most frequent cause is the interaction between the hydroxyl group of the analyte and active sites on the column, primarily residual silanol (B1196071) groups (Si-OH) on silica-based columns (like C18). These unwanted hydrogen bonding or ionic interactions create a secondary, stronger retention mechanism that delays the elution of some analyte molecules, causing the characteristic tail. Other causes can include column contamination, high metal content in the silica (B1680970) backbone, or extra-column dead volume.
Q3: How does mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical factor for ionizable compounds like this compound. The hydroxyl group on this compound is weakly acidic. If the mobile phase pH is too high (approaching the pKa), the hydroxyl group can deprotonate, giving the molecule a negative charge. This can increase unwanted ionic interactions with the stationary phase. More importantly, operating at a low pH (e.g., pH ≤ 3) suppresses the ionization of residual silanol groups on the silica surface, minimizing their ability to interact with the analyte and significantly reducing peak tailing.
Q4: My peak tailing is inconsistent between runs. What could be the cause?
A4: Inconsistent peak tailing often points to issues with method robustness or system stability. A primary cause is an unstable mobile phase pH, which can occur if the buffer capacity is insufficient or if the mobile phase is not prepared consistently. Fluctuations in column temperature can also lead to variable retention times and peak shapes. Another possibility is the gradual accumulation of contaminants on the column from the sample matrix, which can be removed by proper column flushing.
Q5: I've optimized the mobile phase pH, but the peak is still tailing. What should I check next?
A5: If pH optimization is insufficient, consider the following:
-
Column Health: The column may be contaminated or degraded. A void at the column inlet or a partially blocked frit can also cause tailing for all peaks. Try flushing the column or, if necessary, replacing it.
-
Column Chemistry: Your column may have high silanol activity. Consider using a modern, high-purity, end-capped Type B silica column, which has fewer active silanols. Alternatively, a column with a different stationary phase (e.g., polymeric, hybrid, or phenyl-based) may provide better peak shape by offering different interaction mechanisms.
-
System Dead Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening and tailing. Ensure you are using tubing with a narrow internal diameter (e.g., ≤0.005 inches) and that all connections are fitted properly.
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to tailing. Try diluting your sample or reducing the injection volume.
Q6: Can column temperature be used to mitigate peak tailing?
A6: Yes, adjusting the column temperature can help. Increasing the temperature (e.g., to 35-45°C) reduces the viscosity of the mobile phase, which can improve mass transfer kinetics and lead to sharper, more symmetrical peaks. However, it is crucial to use a column oven to maintain a stable and consistent temperature, as fluctuations can negatively impact reproducibility. Be aware that changing the temperature can also alter selectivity and the elution order of compounds.
Q7: When should I consider replacing my HPLC column?
A7: You should consider replacing your column when you observe persistent performance issues that cannot be resolved through troubleshooting. Key indicators include severe peak tailing or splitting that doesn't improve with column flushing, a significant loss of resolution, or a sudden, irreversible increase in backpressure. If a void has formed at the head of the column, this can also cause irreparable peak shape problems.
Troubleshooting Guides and Experimental Protocols
Systematic Troubleshooting Workflow
A systematic approach is crucial for efficiently diagnosing the root cause of peak tailing. The following workflow guides the user from initial observation to a targeted solution.
A systematic workflow for troubleshooting peak tailing.
Chemical Interaction Pathway
Peak tailing for this compound on a C18 column is caused by competing retention mechanisms. The diagram below illustrates both the desired interaction for separation and the undesired interaction causing tailing.
Interactions of this compound with a C18 stationary phase.
Data Presentation
Table 1: Mobile Phase Optimization Strategies
| Parameter | Recommended Condition | Rationale | Potential Impact on Peak Shape |
| pH | 2.5 - 3.5 | Suppresses ionization of residual silanol groups. | High Impact: Significantly reduces tailing by minimizing secondary ionic interactions. |
| Buffer | 20-50 mM Phosphate or Formate | Maintains a stable pH throughout the gradient for reproducible results. | Medium Impact: Improves run-to-run consistency and prevents peak shape drift. |
| Organic Modifier | Acetonitrile or Methanol | Solubilizes the analyte and controls retention. | Low Impact: Choice between ACN and MeOH typically has a minor effect on tailing but can affect selectivity. |
| Additive | Triethylamine (TEA) 10-25 mM | Use with caution. Competitively binds to active silanol sites. | High Impact: Can be effective but is often unnecessary with modern columns and may complicate detection. |
Experimental Protocols
Protocol 1: Recommended HPLC Method for this compound
This protocol provides a robust starting point for the analysis of this compound, designed to minimize peak tailing.
-
HPLC System: Standard HPLC or UHPLC system with a column oven and UV or Fluorescence detector.
-
Column: High-purity, end-capped C18 column (e.g., Type B silica), 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ≈ 2.7).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 40% B
-
2-10 min: 40% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 40% B
-
12.1-15 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Sample Diluent: 50:50 Acetonitrile/Water.
-
Detection:
-
Fluorescence: Excitation: 260 nm, Emission: 345 nm (preferred for high sensitivity).
-
UV: 260 nm.
-
Protocol 2: Column Flushing Protocol for a C18 Column
If column contamination is suspected, perform the following flushing procedure. Flush with at least 20 column volumes of each solvent.
-
Disconnect the column from the detector to avoid contamination.
-
Aqueous Buffer Wash: Flush with your mobile phase without the organic modifier (e.g., 0.1% Formic Acid in Water) to remove buffer salts.
-
Polar Contaminant Wash: Flush with 100% HPLC-grade Water.
-
Intermediate Polarity Wash: Flush with 100% Isopropanol.
-
Non-Polar Contaminant Wash: Flush with 100% Acetonitrile or Methanol.
-
Storage/Re-equilibration: Flush with your mobile phase storage solvent (e.g., 80:20 Acetonitrile/Water) or re-equilibrate with the initial conditions of your analytical method.
References
Technical Support Center: Optimizing Fluorescence Detection of 2-Hydroxyfluorene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in reducing background noise and enhancing the signal-to-noise ratio in the fluorescence detection of 2-Hydroxyfluorene.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the fluorescence detection of this compound, offering targeted solutions to improve your experimental outcomes.
Q1: What are the primary sources of high background fluorescence in my this compound assay?
High background fluorescence can originate from several sources, which can be broadly categorized as sample-related, reagent-related, and instrument-related.[1]
-
Autofluorescence: Endogenous fluorescent molecules within biological samples (e.g., NADH, flavins, collagen) can contribute to the background signal.[1]
-
Solvent and Buffer Impurities: The solvents or buffers used to dissolve this compound or prepare samples may contain fluorescent contaminants.
-
Reagent-related Background: The reagents themselves, if not of high purity, can be a source of fluorescence.
-
Instrumental Noise: Electronic noise from the detector (e.g., dark current, shot noise) and stray light within the instrument can elevate the background.[2]
-
Raman Scattering: Inelastic scattering of the excitation light by the solvent can produce a peak that may overlap with the this compound emission spectrum.
Q2: My blank samples (containing only the solvent/buffer) show a high fluorescence signal. What steps can I take to reduce this?
High fluorescence in blank samples typically points to issues with your solvents, buffers, or the cleanliness of your consumables.
-
Use High-Purity Solvents: Employ HPLC-grade or fluorescence-grade solvents to minimize fluorescent impurities.
-
Check Buffer Components: Individually test buffer components for intrinsic fluorescence. Some additives may be fluorescent.
-
Clean Cuvettes/Plates: Thoroughly clean your cuvettes or use new, non-fluorescent microplates. Black-walled, clear-bottom plates are recommended for fluorescence plate reader experiments to reduce stray light.
-
Filter Solutions: Filter all buffers and solutions to remove particulate matter that can cause light scattering.
Q3: The fluorescence intensity of my this compound sample is lower than expected. How can I improve the signal?
Low signal intensity can be due to a variety of factors, from suboptimal instrument settings to environmental effects on the fluorophore.
-
Optimize Excitation and Emission Wavelengths: Ensure your instrument is set to the optimal excitation and emission maxima for this compound in the specific solvent you are using. While specific data for this compound is limited, fluorene (B118485) and its derivatives often exhibit excitation maxima around 265-300 nm and emission maxima in the 310-340 nm range. The exact wavelengths are highly solvent-dependent.[3]
-
Adjust Instrument Settings: Increase the detector gain or integration time to amplify the signal. However, be aware that this can also increase background noise.
-
Check Slit Widths: Using wider excitation and emission slit widths can increase the signal intensity but may decrease spectral resolution.
-
Solvent Effects: The polarity of the solvent can significantly affect the fluorescence quantum yield of fluorene derivatives. Consider testing different solvents to find one that enhances the fluorescence of this compound. Non-polar solvents may lead to higher fluorescence intensity for some fluorene derivatives.
-
Prevent Photobleaching: this compound, like many fluorophores, can be susceptible to photodegradation upon prolonged exposure to the excitation light. Minimize light exposure by using the lowest necessary excitation power and reducing measurement times.
Q4: I am observing a peak in my emission spectrum that shifts as I change the excitation wavelength. What is this, and how can I remove it?
This phenomenon is characteristic of Raman scattering from the solvent. The Raman peak's position is dependent on the excitation wavelength, shifting to a longer wavelength as the excitation wavelength increases.
-
Confirmation: To confirm that the peak is due to Raman scattering, acquire emission spectra at several different excitation wavelengths. A peak that shifts with the excitation wavelength is likely a Raman peak.
-
Subtraction: The most effective way to remove the Raman peak is to subtract a solvent blank spectrum from your sample spectrum. This blank spectrum must be acquired using the exact same instrument settings (excitation wavelength, slit widths, integration time, and temperature) as your sample measurement.
-
Change Excitation Wavelength: If possible, choose an excitation wavelength that is further away from the Raman peak to avoid spectral overlap.
Q5: How can I minimize fluorescence quenching in my experiments?
Fluorescence quenching is a process that decreases the fluorescence intensity. It can occur through various mechanisms, including interactions with other molecules in the solution.
-
Identify Potential Quenchers: Common quenchers include dissolved oxygen, heavy atoms (e.g., halides), and certain organic molecules. For instance, nitromethane (B149229) and carbon tetrachloride have been shown to quench the fluorescence of fluorene.
-
Deoxygenate Solutions: If oxygen quenching is suspected, deoxygenate your samples by bubbling with an inert gas like nitrogen or argon.
-
Purify Samples: Remove potential quenching impurities from your sample through appropriate purification techniques like chromatography.
-
Stern-Volmer Analysis: To characterize the quenching process, you can perform a Stern-Volmer analysis by measuring the fluorescence intensity at different quencher concentrations.
Data Presentation: Impact of Solvent Polarity on Fluorene Derivatives
The fluorescence properties of fluorene derivatives, including this compound, are known to be sensitive to the solvent environment. The following table summarizes the general trends observed for the effect of solvent polarity on the fluorescence emission of related fluorene compounds. Note that specific quantitative data for this compound is limited, and these trends are based on studies of similar molecules.
| Solvent | Polarity (Dielectric Constant) | General Effect on Emission Maximum | General Effect on Fluorescence Intensity | Reference |
| n-Hexane | 1.88 | Shorter Wavelength (Blue-shifted) | Generally Higher | |
| Toluene | 2.38 | Intermediate | Variable | |
| Dichloromethane | 8.93 | Longer Wavelength (Red-shifted) | Generally Lower | |
| Acetone | 20.7 | Longer Wavelength (Red-shifted) | Generally Lower | |
| Acetonitrile (B52724) | 37.5 | Longer Wavelength (Red-shifted) | Generally Lower | |
| Methanol | 32.7 | Longer Wavelength (Red-shifted) | Often Quenched | |
| Water | 80.1 | Significantly Red-shifted | Often Significantly Quenched |
Note: The exact emission maximum and quantum yield of this compound will vary depending on the specific solvent and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Measuring this compound Fluorescence Spectra
This protocol outlines the basic steps for acquiring fluorescence excitation and emission spectra of a this compound solution.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity, fluorescence-grade solvent (e.g., acetonitrile or ethanol).
-
Dilute the stock solution to a working concentration (typically in the low micromolar to nanomolar range) to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should ideally be below 0.05.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths (a good starting point is 5 nm for both).
-
Set the scan speed and data interval.
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the pure solvent or buffer used to prepare your sample.
-
Place the cuvette in the sample holder.
-
Acquire an emission scan of the blank using the same settings that will be used for the sample. This will be used for background and Raman peak subtraction.
-
-
Excitation Spectrum Acquisition:
-
Replace the blank with the this compound sample cuvette.
-
Set the emission monochromator to the expected emission maximum (e.g., start around 320 nm and optimize).
-
Scan the excitation monochromator over a range of wavelengths (e.g., 220-310 nm) to determine the optimal excitation wavelength.
-
-
Emission Spectrum Acquisition:
-
Set the excitation monochromator to the optimal excitation wavelength determined in the previous step.
-
Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., from [Excitation Wavelength + 10 nm] to 500 nm).
-
-
Data Processing:
-
Subtract the blank spectrum from the sample's emission spectrum to correct for background fluorescence and Raman scattering.
-
Protocol 2: HPLC with Fluorescence Detection for this compound Quantification
This protocol is adapted from a method for quantifying this compound in biological samples and can be used as a starting point for developing a quantitative assay.
-
Sample Preparation (Example for Urine):
-
To a urine sample, add a deuterated this compound internal standard.
-
Perform enzymatic hydrolysis (e.g., with β-glucuronidase/aryl sulfatase) to deconjugate metabolites.
-
Conduct solid-phase extraction (SPE) for sample cleanup and concentration.
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
-
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is often employed.
-
Flow Rate: Typically around 1 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Fluorescence Detector Settings:
-
Excitation Wavelength: Set to the optimal excitation wavelength for this compound in the mobile phase (e.g., ~260-280 nm).
-
Emission Wavelength: Set to the optimal emission wavelength (e.g., ~310-330 nm).
-
Gain and Response Time: Optimize these settings to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Quantification:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard.
-
Visualizations
Caption: A logical workflow for diagnosing and addressing high background fluorescence.
Caption: A typical experimental workflow for the quantification of this compound using HPLC with fluorescence detection.
References
Validation & Comparative
Validation of 2-Hydroxyfluorene as a biomarker for tobacco smoke exposure
A Comparative Guide for Researchers and Drug Development Professionals
The accurate assessment of exposure to tobacco smoke is paramount in clinical research, toxicological studies, and the development of new pharmaceutical agents. While several biomarkers are established for monitoring tobacco smoke exposure, 2-hydroxyfluorene, a metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene (B118485), has emerged as a sensitive and reliable indicator. This guide provides an objective comparison of this compound with other key biomarkers, supported by experimental data, detailed methodologies, and visual representations of metabolic and analytical pathways.
Comparative Analysis of Urinary Biomarkers
The selection of an appropriate biomarker for tobacco smoke exposure depends on the specific research question, the desired window of exposure, and the analytical capabilities available. This section compares this compound with established biomarkers: cotinine (B1669453), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), and 1-hydroxypyrene (B14473).
Data Summary: Urinary Biomarker Concentrations in Smokers vs. Non-Smokers
| Biomarker | Smoker Concentration (ng/mL) | Non-Smoker Concentration (ng/mL) | Fold Difference (Smoker/Non-Smoker) | Source |
| This compound | 1.87 | 0.75 | ~2.5 | [1] |
| Cotinine (Total) | 3948 | 2.8 | ~1410 | [2][3] |
| NNAL (Total) | 0.590 - 66.7 (ng/g creatinine) | Not Detected - 0.07 (nmol/mL) | Significant | [4] |
| 1-Hydroxypyrene | 0.36 | 0.20 | 1.8 |
Key Insights:
-
Specificity for Tobacco Smoke: Cotinine and NNAL are highly specific to tobacco exposure. This compound and 1-hydroxypyrene are metabolites of PAHs, which can also originate from other environmental sources like air pollution and grilled food. However, studies consistently show significantly elevated levels of this compound in smokers compared to non-smokers, indicating its strong association with tobacco smoke.
-
Sensitivity: While cotinine shows the largest fold difference between smokers and non-smokers, this compound also demonstrates a clear and significant distinction.
-
Window of Exposure: Cotinine has a half-life of about 16-18 hours, reflecting recent exposure. NNAL has a much longer half-life (10-18 days), providing a measure of longer-term exposure. The half-life of this compound is shorter, reflecting more recent PAH exposure from tobacco smoke.
Metabolic Pathway of Fluorene to this compound
Fluorene, present in tobacco smoke, is metabolized in the body primarily by the cytochrome P450 (CYP) enzyme system. The hydroxylation of fluorene to this compound is a key step in its detoxification and excretion pathway. While multiple CYP isoforms are involved in the metabolism of PAHs, specific enzymes like CYP1A1, CYP1A2, and CYP3A4 are known to play a role in the oxidation of related compounds.
Caption: Metabolic conversion of fluorene to this compound.
Experimental Protocols
Accurate quantification of urinary biomarkers is crucial for their validation and use in research. Below are summaries of typical analytical methods for the discussed biomarkers.
Quantification of this compound
Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
-
Sample Preparation:
-
A urine sample (e.g., 1-5 mL) is collected.
-
An internal standard (e.g., deuterated this compound) is added.
-
Enzymatic hydrolysis is performed using β-glucuronidase/arylsulfatase to deconjugate the metabolites.
-
Solid-phase extraction (SPE) is used for sample cleanup and concentration.
-
-
Instrumentation:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.
-
Detection: Fluorescence detection is set at the optimal excitation and emission wavelengths for this compound.
-
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and a calibration curve.
Quantification of Cotinine and NNAL
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
A urine sample is collected.
-
Isotope-labeled internal standards for cotinine and NNAL are added.
-
For total NNAL and cotinine, enzymatic hydrolysis with β-glucuronidase is performed.
-
Sample cleanup is achieved through SPE or liquid-liquid extraction.
-
-
Instrumentation:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A suitable reverse-phase or HILIC column.
-
Mobile Phase: A gradient of appropriate organic and aqueous solvents.
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Quantification: Concentrations are calculated using the ratio of the analyte to internal standard peak areas against a calibration curve.
Quantification of 1-Hydroxypyrene
Method: Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC-FLD
-
GC-MS: This method often involves derivatization of the analyte after extraction and hydrolysis to make it volatile for gas chromatography.
-
HPLC-FLD: The protocol is similar to that of this compound, with adjustments to the fluorescence detector wavelengths specific for 1-hydroxypyrene.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for the analysis of the four biomarkers, highlighting the common and distinct steps.
Caption: Generalized workflow for biomarker analysis.
Conclusion
This compound is a validated and valuable biomarker for assessing exposure to tobacco smoke. While not as specific to tobacco as cotinine or NNAL, its significantly elevated levels in smokers provide a reliable indication of exposure to the PAH components of tobacco smoke. The choice of biomarker will ultimately depend on the specific objectives of the study. For a comprehensive assessment of tobacco smoke exposure, a panel of biomarkers, including this compound, cotinine, and NNAL, can provide a more complete picture of the exposure profile, encompassing both the addictive and carcinogenic constituents of tobacco smoke. The detailed experimental protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for their study designs.
References
- 1. Urinary Tobacco Smoke Constituent Biomarkers for Assessing Risk of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous measurement of urinary total nicotine and cotinine as biomarkers of active and passive smoking among Japanese individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous measurement of urinary total nicotine and cotinine as biomarkers of active and passive smoking among Japanese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to 2-Hydroxyfluorene and 1-Hydroxypyrene as Biomarkers for Polycyclic Aromatic Hydrocarbon Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent urinary biomarkers for polycyclic aromatic hydrocarbon (PAH) exposure: 2-hydroxyfluorene (2-OHF) and 1-hydroxypyrene (B14473) (1-OHP). Understanding the distinct characteristics and performance of these biomarkers is crucial for accurate exposure assessment in clinical, occupational, and environmental research. This document synthesizes experimental data, details analytical methodologies, and visualizes key biological and experimental processes to aid in the informed selection of the most appropriate biomarker for your research needs.
Performance Comparison of this compound and 1-Hydroxypyrene
1-Hydroxypyrene has been extensively utilized as a primary biomarker for PAH exposure due to its strong correlation with the levels of pyrene (B120774), a common constituent of PAH mixtures.[1][2][3] Pyrene is consistently found in environments with high PAH concentrations, and its primary metabolite, 1-OHP, accounts for approximately 90% of its metabolic products.[1] This makes 1-OHP a robust and widely accepted short-term indicator of cumulative PAH exposure over the last 24 hours.[1]
Conversely, this compound, a metabolite of fluorene (B118485), has emerged as a sensitive and specific biomarker, particularly for assessing exposure to lower molecular weight PAHs. Studies have demonstrated that urinary 2-OHF levels are significantly elevated in smokers compared to non-smokers, suggesting its utility in detecting exposure from sources like tobacco smoke where fluorene is more prevalent in the vapor phase. Some research indicates that the difference between smokers and non-smokers can be more significant for 2-OHF than for 1-OHP, highlighting its sensitivity to specific exposure routes.
The selection between 2-OHF and 1-OHP, or their combined use, should be guided by the specific research question, the anticipated source and composition of PAH exposure, and the desired sensitivity of the assessment. While 1-OHP serves as a reliable general indicator of total PAH exposure, 2-OHF may offer greater sensitivity for specific exposure scenarios, such as inhalation of vapor-phase PAHs.
Quantitative Data Summary
The following table summarizes key quantitative data from various studies, comparing the performance of this compound and 1-hydroxypyrene as PAH biomarkers.
| Parameter | This compound (2-OHF) | 1-Hydroxypyrene (1-OHP) | Source(s) |
| Parent Compound | Fluorene | Pyrene | |
| Typical Matrix | Urine | Urine | |
| Half-life of Parent PAH | Shorter half-life, reflecting recent exposure | Half-life of 1-OHP is 6 to 35 hours, reflecting recent exposure | |
| Correlation with Smoking | Strong correlation; significantly higher in smokers | Good correlation; elevated in smokers | |
| Occupational Exposure | Elevated in workers exposed to asphalt (B605645) and chimney sweeps | Widely used and elevated in various occupational settings with high PAH exposure | |
| Analytical Methods | HPLC with fluorescence detection, GC-MS | HPLC with fluorescence detection, GC-MS | |
| Urinary Concentrations (Smokers vs. Non-smokers) - Example Study | Thai smokers: 0.75 µmol/mol creatinine; Thai non-smokers: 0.22 µmol/mol creatinine | Thai smokers: 3.03 µmol/mol creatinine; Thai non-smokers: 0.91 µmol/mol creatinine | |
| Urinary Concentrations (Smokers vs. Non-smokers) - Example Study 2 | Japanese smokers: 0.26 µmol/mol creatinine; Japanese non-smokers: 0.04 µmol/mol creatinine | Japanese smokers: 0.12 µmol/mol creatinine; Japanese non-smokers: 0.06 µmol/mol creatinine |
Metabolic Pathways of Fluorene and Pyrene
The metabolic activation of PAHs is a critical step in their excretion and, in some cases, their conversion to carcinogenic forms. The following diagram illustrates the simplified metabolic pathways of fluorene and pyrene to their respective hydroxylated metabolites, this compound and 1-hydroxypyrene. This process primarily occurs in the liver, mediated by cytochrome P450 enzymes.
References
A Comparative Guide to ELISA and Mass Spectrometry for the Quantification of 2-Hydroxyfluorene
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 2-Hydroxyfluorene (2-OHF), a key biomarker of exposure to the polycyclic aromatic hydrocarbon fluorene, is critical. The two primary analytical techniques for this purpose are the enzyme-linked immunosorbent assay (ELISA) and mass spectrometry (MS), often coupled with chromatography. This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for specific research needs.
Method Comparison at a Glance
The choice between ELISA and mass spectrometry hinges on a balance of factors including sensitivity, specificity, sample throughput, cost, and the stage of the research or development pipeline.
Quantitative Performance Characteristics
The following table summarizes the typical performance characteristics of a competitive ELISA for small molecules and a specific LC-MS/MS method for this compound.
| Performance Metric | Competitive ELISA (General) | LC-MS/MS for this compound |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range.[3][4] | 0.002 ng/mL to 0.033 ng/mL in urine.[1] |
| Limit of Quantitation (LOQ) | Generally, 2-3 times the LOD. | Lower limits of quantitation range from 0.01 to 0.5 ng/mL. |
| Linear Range | Typically spans 2-3 orders of magnitude. | Can span several orders of magnitude, e.g., 0.2 to 50 nmol/L. |
| Specificity | Dependent on the cross-reactivity of the antibody with structurally similar molecules. | High, based on chromatographic separation and specific mass-to-charge ratio transitions. |
| Sample Throughput | High (96-well plate format). | Moderate to high, depending on the level of automation in sample preparation. |
| Cost per Sample | Generally lower. | Higher, due to instrument and maintenance costs. |
| Sample Preparation | Often minimal, direct sample application may be possible. | Multi-step, typically involving enzymatic hydrolysis and solid-phase extraction. |
Experimental Protocols
Competitive ELISA Protocol for a Small Molecule (General)
As a specific ELISA kit for this compound is not commercially available, a general protocol for a competitive ELISA, the format most suitable for small molecules, is provided below.
-
Coating: A 96-well microtiter plate is coated with an antibody specific to this compound. The plate is then incubated to allow for binding and subsequently washed.
-
Sample/Standard Incubation: Standards of known this compound concentration and unknown samples are added to the wells, along with a fixed amount of enzyme-conjugated this compound.
-
Competition: The this compound in the sample and the enzyme-conjugated this compound compete for binding to the limited number of antibody sites on the plate.
-
Washing: The plate is washed to remove any unbound molecules.
-
Substrate Addition: A substrate for the enzyme is added to each well. The enzyme converts the substrate into a colored product.
-
Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
LC-MS/MS Protocol for this compound in Urine
The following is a representative protocol for the quantification of this compound in human urine, based on established methods.
-
Sample Preparation:
-
Enzymatic Hydrolysis: To a 1 mL urine sample, an internal standard (e.g., deuterated this compound) and a solution of β-glucuronidase/arylsulfatase are added. The mixture is incubated overnight at 37°C to deconjugate the metabolites.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is loaded onto an SPE cartridge. The cartridge is washed to remove interferences, and the analytes are then eluted with an appropriate solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution is performed to separate this compound from other components in the sample.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the this compound precursor ion to a specific product ion.
-
Visualizing the Methodologies
Experimental Workflow Comparison
Figure 1: Generalized experimental workflows for competitive ELISA and LC-MS/MS.
Logical Flow of Cross-Validation
Figure 2: Logical workflow for a hypothetical cross-validation of ELISA and LC-MS/MS.
Conclusion
References
A Comparative Analysis of GC-MS and LC-MS for the Quantification of 2-Hydroxyfluorene
In the landscape of analytical chemistry, the precise quantification of xenobiotic metabolites is paramount for toxicological studies and human biomonitoring. 2-Hydroxyfluorene, a primary metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene, serves as a critical biomarker for PAH exposure. The two predominant analytical techniques for its quantification, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each present distinct advantages and limitations. This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal technique for their specific needs.
Key Performance Indicators: A Quantitative Comparison
The selection of an analytical method hinges on its performance characteristics. The following tables summarize the key quantitative parameters for the analysis of this compound using GC-MS and LC-MS, compiled from various studies.
Table 1: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 5.0 ng/L | 0.01 - 7.6 pg/mL[1] |
| Limit of Quantification (LOQ) | 0.2 - 27 pg/µL | 0.01 - 7.57 ng/mL |
Table 2: Comparison of Recovery and Precision
| Parameter | GC-MS | LC-MS/MS |
| Recovery | 35 - 61%[2] | 69 - 120%[1] |
| Intraday Precision (%RSD) | < 15% | < 10%[1] |
| Interday Precision (%RSD) | < 15% | 7 - 21%[1] |
Principles and Workflow
The fundamental difference between GC-MS and LC-MS lies in the mobile phase used for separation. GC employs an inert gas, while LC utilizes a liquid solvent. This distinction dictates the sample preparation and instrumentation requirements for each technique.
Detailed Experimental Protocols
GC-MS Protocol for this compound Quantification
This protocol outlines a general procedure for the analysis of this compound in biological matrices, such as urine.
-
Sample Preparation:
-
Enzymatic Hydrolysis: For urine samples, enzymatic hydrolysis is necessary to cleave glucuronide and sulfate (B86663) conjugates. Incubate the sample with β-glucuronidase/arylsulfatase at 37°C.
-
Extraction: Perform liquid-liquid extraction (LLE) with a suitable organic solvent like hexane (B92381) or solid-phase extraction (SPE) using a C18 cartridge to isolate the analyte from the matrix.
-
Derivatization: Due to the polar nature of the hydroxyl group, derivatization is essential to increase volatility and thermal stability. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction involves heating the dried extract with the silylating agent.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure elution of all compounds.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.
-
-
LC-MS/MS Protocol for this compound Quantification
This protocol provides a general method for the analysis of this compound in biological samples, particularly urine.
-
Sample Preparation:
-
Enzymatic Hydrolysis: Similar to the GC-MS protocol, enzymatic hydrolysis is required for urine samples to measure total this compound.
-
Solid-Phase Extraction (SPE): SPE is the most common clean-up and pre-concentration step. A polymeric reversed-phase cartridge is often used. The sample is loaded, washed to remove interferences, and the analyte is then eluted with an organic solvent like methanol (B129727).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is typically employed.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative ion mode for hydroxylated PAHs.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (the molecular ion of this compound) and monitoring specific product ions after fragmentation in the collision cell. This highly selective technique minimizes matrix interference.
-
-
Method Comparison
Conclusion
Both GC-MS and LC-MS are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the study.
-
LC-MS/MS is generally the preferred method for high-throughput analysis of this compound in biological matrices. Its simpler sample preparation, which omits the need for derivatization, leads to higher and more consistent recoveries. The high selectivity of MS/MS detection minimizes matrix interferences, resulting in lower detection limits and robust quantification.
-
GC-MS remains a valuable tool, particularly when high chromatographic separation is required to resolve isomers. While the derivatization step adds complexity and potential for analyte loss, the extensive spectral libraries available for EI-MS can aid in the identification of unknown compounds.
For researchers in drug development and clinical research, the superior sensitivity, higher recovery, and simpler workflow of LC-MS/MS make it the more advantageous technique for the routine quantification of this compound.
References
- 1. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The application of HPLC-F and GC-MS to the analysis of selected hydroxy polycyclic hydrocarbons in two certified fish bile reference materials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Certified Reference Materials for 2-Hydroxyfluorene Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Hydroxyfluorene, a key metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene (B118485), is critical for toxicological studies and environmental monitoring. The reliability of such analyses hinges on the quality of the reference materials used for instrument calibration and method validation. This guide provides a comparative overview of commercially available certified reference materials (CRMs) for this compound and details established analytical methodologies for its detection.
Comparison of this compound Reference Materials
The selection of an appropriate reference material is a foundational step in any quantitative analytical workflow. While several suppliers offer this compound, the format and certification level can vary. For the highest level of accuracy and traceability, a Certified Reference Material (CRM) in solution from an accredited provider is recommended. These materials are produced under stringent quality systems, such as ISO 17034, and come with a certificate of analysis detailing the certified concentration and its associated uncertainty.
Below is a comparison of representative this compound reference materials. It is important to note that while some products are available as neat solids of high purity, true CRMs for quantitative analysis are typically provided in a solution with a certified concentration.
| Feature | Sigma-Aldrich (TraceCERT® - Representative) | LGC Standards (TRC-H942430) | AccuStandard (Representative) |
| Product Format | Solution in a specified solvent (e.g., Acetonitrile) | Neat (Solid) | Solution in a specified solvent |
| Purity | High Purity (typically ≥99%) | >95% (by HPLC)[1] | High Purity |
| Certified Concentration | Provided with uncertainty (e.g., 100 µg/mL ± 2 µg/mL) | Not Applicable (Neat Solid) | Provided with uncertainty |
| Uncertainty | Stated on the Certificate of Analysis | Not Applicable | Stated on the Certificate of Analysis |
| Accreditation | ISO 17034 and ISO/IEC 17025[2][3] | General quality standards | ISO 17034 and ISO/IEC 17025[4] |
| Certificate of Analysis | Comprehensive, including traceability | Basic product information[5] | Comprehensive, including traceability |
Note: Specific product details for a this compound CRM solution from all suppliers were not publicly available. The information for Sigma-Aldrich and AccuStandard is representative of their CRM offerings. Researchers should consult the suppliers directly for the most current product specifications and certificates of analysis.
Experimental Protocols for this compound Analysis
The choice of analytical technique is dependent on the required sensitivity, selectivity, and the sample matrix. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two commonly employed methods for the quantification of this compound in biological samples.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is widely used due to its sensitivity and the native fluorescence of this compound.
Sample Preparation (Human Urine)
-
Enzymatic Hydrolysis: To a 10 mL urine sample, add a suitable internal standard (e.g., deuterated this compound). Adjust the pH to 5.0 and add β-glucuronidase/arylsulfatase. Incubate to deconjugate the metabolites.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) and water. Load the hydrolyzed urine sample. Wash the cartridge to remove interferences and then elute the this compound with an appropriate solvent like methanol or acetonitrile (B52724).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
HPLC-FLD Conditions
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Fluorescence Detection: Excitation and emission wavelengths should be optimized for this compound (e.g., Ex: 260 nm, Em: 340 nm).
-
Quantification: Create a calibration curve using a certified reference material solution of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, making it ideal for complex matrices and low-level detection.
Sample Preparation (Human Plasma)
-
Protein Precipitation: To a plasma sample (e.g., 100 µL), add an internal standard and a protein precipitating agent such as acetonitrile or methanol. Vortex and centrifuge to pellet the proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in a solvent compatible with the LC mobile phase.
LC-MS/MS Conditions
-
Column: A C18 or similar reversed-phase column suitable for LC-MS.
-
Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the optimal response for this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its internal standard must be determined and optimized for maximum sensitivity.
-
Quantification: Generate a calibration curve by analyzing a series of dilutions of a certified reference material in the same matrix as the samples.
Workflow and Pathway Visualizations
To aid in the understanding of the analytical process and the role of certified reference materials, the following diagrams are provided.
Caption: Workflow for this compound analysis.
The diagram above illustrates the typical analytical workflow for the quantification of this compound, highlighting the critical role of the Certified Reference Material in both the calibration of the instrument and the validation of the analytical method's performance.
Caption: Metabolic pathway of Fluorene to this compound.
This diagram depicts the metabolic pathway of fluorene, showing its conversion to this compound, which is then conjugated and excreted in the urine. This pathway underscores the importance of measuring this compound as a biomarker of fluorene exposure.
References
A Comparative Guide to Proficiency Testing Schemes for PAH Metabolite Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites, ensuring the accuracy and reliability of analytical data is paramount. Proficiency testing (PT) schemes, also known as external quality assessment (EQA) schemes, are a critical tool for evaluating and demonstrating the competence of laboratories in performing these complex analyses. This guide provides a comparative overview of available PT schemes for PAH metabolite analysis, supported by experimental data and detailed methodologies.
Overview of Proficiency Testing Schemes
Proficiency testing is a process in which a coordinating body distributes identical test materials to a group of participating laboratories for analysis. Each laboratory's results are then compared against the assigned value of the test material, providing an objective assessment of their analytical performance. Participation in PT schemes is often a requirement for laboratory accreditation to standards such as ISO/IEC 17025.
Several organizations, ranging from governmental bodies to commercial providers, offer PT schemes relevant to PAH metabolite analysis. These schemes vary in the specific metabolites covered, the matrix of the test material, the frequency of testing, and the reporting of results. Key performance indicators in these schemes often include z-scores, where a score within ±2 is generally considered satisfactory.
Comparison of Key Proficiency Testing Schemes
While detailed final reports with comprehensive quantitative data from all proficiency testing schemes are not always publicly available, this section summarizes the key features of prominent programs based on accessible information.
| PT Scheme Provider | Program Name/Focus | Matrix | Key Analytes | Performance Data Highlights |
| HBM4EU | External Quality Assurance Scheme (EQUAS) | Urine | 13 PAH metabolites including naphthols, hydroxyfluorenes, hydroxyphenanthrenes, 1-hydroxypyrene (B14473), and 3-hydroxybenzo(a)pyrene.[1][2][3] | Across four rounds, 86% of participating laboratories achieved satisfactory results.[2][3] |
| EURL-PAH | Proficiency Test for PAHs in Food | Smoked Fish | 4 EU marker PAHs (benzo[a]pyrene, benz[a]anthracene, benzo[b]fluoranthene, and chrysene). | In a 2015 proficiency test, 83% of the reported results for individual PAHs were graded with z-scores below an absolute value of 2. |
| FAPAS | Food Chemistry Proficiency Testing | Various (e.g., smoked fish, shellfish, edible oils) | EU marker PAHs and other priority PAHs. | Provides comprehensive reports with statistical analysis and method comparisons. Specific quantitative data for PAH metabolites is found within individual reports. |
| BEQUALM | Biomarker Analysis | Fish Bile | 1-hydroxypyrene. | Open to various analytical methods including GC/MS, HPLC-F, FWF, and SFS. |
| NIST | Standard Reference Materials (SRMs) | Urine | Hydroxylated PAHs (e.g., naphthols, hydroxyfluorenes, hydroxyphenanthrenes, 1-hydroxypyrene). | Provides certified mass fraction values with uncertainties, serving as a benchmark for method validation and accuracy. |
Quantitative Performance Data: NIST Standard Reference Materials
The National Institute of Standards and Technology (NIST) provides well-characterized Standard Reference Materials (SRMs) that serve as an excellent tool for validating analytical methods and assessing laboratory performance. The table below presents the certified mass fraction values for selected hydroxylated PAHs in SRM 3672, "Organic Contaminants in Smokers' Urine."
| Analyte | Certified Mass Fraction (µg/kg) |
| 1-Naphthol | 33.8 ± 4.3 |
| 2-Naphthol | 8.57 ± 0.16 |
| 9-Hydroxyfluorene | 0.331 ± 0.077 |
| 3-Hydroxyfluorene | 0.420 ± 0.018 |
| 4-Hydroxyphenanthrene | 0.0480 ± 0.0045 |
| 9-Hydroxyphenanthrene | 0.959 ± 0.061 |
| 3-Hydroxyphenanthrene | 0.123 ± 0.007 |
| 1-Hydroxyphenanthrene | 0.133 ± 0.014 |
| 2-Hydroxyphenanthrene | 0.0825 ± 0.0007 |
| 1-Hydroxypyrene | 0.170 ± 0.010 |
Experimental Protocols
The following sections provide generalized experimental protocols for the analysis of PAH metabolites in common biological matrices, based on methodologies reported in the literature.
Analysis of PAH Metabolites in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantitative analysis of a wide range of hydroxylated PAH metabolites in human urine.
1. Sample Preparation: Enzymatic Hydrolysis and Extraction
-
To 1-2 mL of urine, add an internal standard solution containing isotopically labeled analogues of the target PAH metabolites.
-
Add a buffer solution (e.g., sodium acetate) to adjust the pH to approximately 5.
-
Add β-glucuronidase/sulfatase enzyme to deconjugate the PAH metabolites.
-
Incubate the mixture overnight at 37°C.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., n-pentane or a mixture of pentane (B18724) and toluene).
-
Alternatively, a solid-phase extraction (SPE) can be used for cleanup and concentration.
2. Derivatization
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of solvent and add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the polar hydroxylated metabolites into more volatile silyl (B83357) derivatives.
-
Heat the mixture to ensure complete derivatization.
3. GC-MS Analysis
-
Inject an aliquot of the derivatized extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Gas Chromatograph Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate the target analytes (e.g., start at 100°C, ramp to 280°C).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions for each analyte and its internal standard.
-
4. Quantification
-
Quantify the analytes using the isotope dilution method, based on the ratio of the response of the native analyte to its corresponding labeled internal standard.
Analysis of 1-Hydroxypyrene in Fish Bile by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-F)
This method is commonly used for the determination of 1-hydroxypyrene, a key biomarker of PAH exposure in fish.
1. Sample Preparation
-
Thaw the fish bile sample.
-
Dilute an aliquot of the bile with a buffer solution.
-
Add β-glucuronidase to deconjugate the 1-hydroxypyrene glucuronide.
-
Incubate the mixture.
-
Clean up the sample using a C18 solid-phase extraction (SPE) cartridge to remove interferences.
-
Elute the 1-hydroxypyrene from the SPE cartridge with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
2. HPLC-F Analysis
-
Inject the prepared sample into a high-performance liquid chromatograph with a fluorescence detector.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Flow Rate: Typically around 1 mL/min.
-
-
Fluorescence Detector Conditions:
-
Excitation Wavelength: Set to the excitation maximum for 1-hydroxypyrene (e.g., 242 nm).
-
Emission Wavelength: Set to the emission maximum for 1-hydroxypyrene (e.g., 388 nm).
-
3. Quantification
-
Quantify the 1-hydroxypyrene concentration by comparing the peak area of the sample to a calibration curve prepared from 1-hydroxypyrene standards.
Workflow and Logical Relationships
The following diagrams illustrate the typical workflow of a proficiency testing scheme and the logical relationships involved in the analytical process.
Caption: Workflow of a typical proficiency testing scheme.
Caption: Generalized analytical workflow for PAH metabolites.
References
- 1. External Quality Assurance Schemes (EQUASs) and Inter-laboratory Comparison Investigations (ICIs) for human biomonitoring of polycyclic aromatic hydrocarbon (PAH) biomarkers in urine as part of the quality assurance programme under HBM4EU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.wur.nl [research.wur.nl]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of 2-Hydroxyfluorene in Urine: Linearity and Recovery Studies
For researchers, scientists, and professionals in drug development, the accurate quantification of xenobiotic metabolites in biological matrices is paramount. This guide provides a comparative overview of analytical methodologies for determining 2-Hydroxyfluorene, a metabolite of the polycyclic aromatic hydrocarbon fluorene, in human urine. We will delve into the linearity and recovery of two common analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Methodologies
The quantification of this compound in urine typically involves three key stages: enzymatic hydrolysis, extraction, and instrumental analysis. As this compound is often present in urine as glucuronide and/or sulfate (B86663) conjugates, a deconjugation step is necessary to liberate the parent metabolite.[1][2][3]
Sample Preparation
A common sample preparation workflow is as follows:
Protocol 1: HPLC with Fluorescence Detection (HPLC-FLD)
This method is widely used due to the native fluorescence of this compound, which provides high sensitivity and specificity.
-
Sample Preparation:
-
To a 2 mL urine sample, add a deuterated internal standard (e.g., this compound-d9).[1][3]
-
Add sodium acetate buffer containing β-glucuronidase and sulfatase.
-
Incubate the mixture overnight at 37°C to ensure complete hydrolysis of conjugates.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.
-
Elute the analyte and internal standard, evaporate the eluent to dryness, and reconstitute in the mobile phase for injection.
-
-
Instrumental Analysis:
-
Column: Alkylamide-type or C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Detection: Fluorescence detection with appropriate excitation and emission wavelengths.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and specificity, though it often requires a derivatization step to increase the volatility of the analyte.
-
Sample Preparation:
-
Follow the same enzymatic hydrolysis and SPE cleanup steps as in the HPLC-FLD protocol.
-
After elution and evaporation, the dried residue is derivatized, for instance, with bis(trimethylsilyl)trifluoroacetamide.
-
-
Instrumental Analysis:
-
Column: A non-polar capillary column is typically used.
-
Detection: Mass spectrometry is used for detection and quantification.
-
Performance Comparison: Linearity and Recovery
The following tables summarize the linearity and recovery data for the two analytical methods.
Table 1: Linearity of Analytical Methods for this compound in Urine
| Parameter | HPLC-FLD | GC-MS |
| Calibration Range | 0.2 to 50 nmol/L | Not explicitly stated for 2-OHF, but a wide range is generally achievable. |
| **Coefficient of Determination (R²) ** | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.03 nmol/L | 0.04 µg/L (approximately 0.22 nmol/L) |
Table 2: Recovery Studies for Hydroxylated PAHs in Urine
| Method | Analyte(s) | Recovery Rate | Key Optimization |
| Optimized SPE-LC-MS/MS | Multiple OH-PAHs including this compound | > 69% | Use of polymeric absorbent-based SPE cartridges and methanol (B129727) as the eluting solvent. |
| Conventional SPE-LC-MS/MS | 1-hydroxypyrene (as an example) | 16% | Acetonitrile used as the eluting solvent. |
It is important to note that recovery can be highly dependent on the specifics of the solid-phase extraction protocol. One study demonstrated a significant improvement in the recovery of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) from 16% to over 69% by optimizing the SPE procedure, specifically by using polymeric absorbent-based cartridges and methanol instead of acetonitrile as the eluting solvent.
Conclusion
Both HPLC-FLD and GC-MS are robust and reliable methods for the quantification of this compound in urine. HPLC-FLD offers excellent sensitivity due to the native fluorescence of the analyte. GC-MS provides high specificity, and when coupled with an optimized sample preparation protocol, can also yield high recovery rates. The choice of method will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. For achieving high and reproducible recovery, careful optimization of the solid-phase extraction step is critical.
References
- 1. Quantification of this compound in human urine by column-switching high performance liquid chromatography with fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of this compound in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Extraction of 2-Hydroxyfluorene from Soil Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common extraction methodologies for isolating 2-Hydroxyfluorene, a hydroxylated polycyclic aromatic hydrocarbon (PAH), from soil matrices. The selection of an appropriate extraction technique is critical for accurate quantification and subsequent toxicological or developmental studies. This document outlines the performance of four prevalent methods: Soxhlet (SOX), Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE), supported by experimental data from scientific literature.
Data Presentation: A Quantitative Comparison
The efficiency of an extraction method is primarily evaluated by its recovery rate—the percentage of the target analyte successfully extracted from the sample matrix. While direct comparative data for this compound across all four methods is limited, the following table summarizes the recovery percentages for fluorene (B118485) and other PAHs, which serve as a strong indicator of the expected performance for this compound due to their structural similarities.
| Extraction Method | Target Analyte(s) | Soil/Sediment Type | Recovery (%) | Reference(s) |
| Soxhlet (SOX) | PAHs (including Fluorene) | Contaminated Soil | 57 - 99 | [1] |
| PAHs | Spiked Soil | >95 | ||
| PAHs | Certified Reference Soil | >92 | [2] | |
| Microwave-Assisted Extraction (MAE) | This compound | Contaminated Soil | Optimized (not quantified) | [3] |
| PAHs (including Fluorene) | Spiked Soil | 80 - 101 | ||
| PAHs | Contaminated Soil | Higher than Soxhlet | ||
| Ultrasound-Assisted Extraction (UAE) | PAHs (including Fluorene) | Spiked Soil | 70 - 107 | [1] |
| PAHs | Spiked Soil | >90 | ||
| PAHs | Contaminated Soil | Comparable to Soxhlet | ||
| Supercritical Fluid Extraction (SFE) | PAHs (including Fluorene) | Spiked Soil | >90 | |
| PAHs | Marine Sediment | Similar to Soxhlet | ||
| PAHs | Contaminated Soil | >80 (for 3-ring PAHs) |
Note: The recovery rates can be influenced by various factors including soil type, analyte concentration, and specific experimental conditions.
Experimental Workflow
The general workflow for the extraction of this compound from soil samples involves several key stages, from sample preparation to the final analysis.
Experimental Protocols
Below are detailed methodologies for the four key extraction techniques. These protocols are based on established methods for PAHs and can be adapted for this compound.
Soxhlet Extraction (SOX)
Soxhlet extraction is a classical and widely used method that serves as a benchmark for other techniques. It involves the continuous washing of a solid sample with a fresh, distilled solvent.
-
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, extraction thimble (cellulose), condenser.
-
Solvent: A non-polar or moderately polar solvent is typically used. Dichloromethane or a mixture of n-hexane and acetone (B3395972) (1:1, v/v) are common choices.
-
Procedure:
-
Place approximately 10-20 g of dried and homogenized soil into a cellulose (B213188) extraction thimble.
-
Add a suitable amount of anhydrous sodium sulfate (B86663) to the soil to remove any residual moisture.
-
Place the thimble into the Soxhlet extractor.
-
Add the extraction solvent to the round-bottom flask.
-
Assemble the apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for a period of 6 to 24 hours, with a siphon cycle rate of 4-6 cycles per hour.
-
After extraction, cool the apparatus and concentrate the extract using a rotary evaporator.
-
The concentrated extract is then ready for clean-up and analysis.
-
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. It is a more rapid and solvent-efficient alternative to Soxhlet.
-
Apparatus: Microwave extraction system with temperature and pressure control, extraction vessels (e.g., PTFE-lined).
-
Solvent: A solvent mixture with a high dielectric constant is preferred for efficient microwave absorption. A common choice is a mixture of n-hexane and acetone (1:1, v/v).
-
Procedure:
-
Place 1-5 g of the soil sample into a microwave extraction vessel.
-
Add a specific volume of the extraction solvent (e.g., 20-30 mL).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters:
-
Temperature: 100-120 °C
-
Time: 10-30 minutes
-
Microwave Power: Varies depending on the instrument.
-
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to remove solid particles.
-
The extract is then concentrated and ready for the subsequent steps.
-
Ultrasound-Assisted Extraction (UAE)
UAE, or sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface enhances solvent penetration and mass transfer, facilitating the extraction of the target analyte.
-
Apparatus: Ultrasonic bath or probe sonicator.
-
Solvent: Similar to MAE, a mixture of n-hexane and acetone (1:1, v/v) or other suitable organic solvents can be used.
-
Procedure:
-
Place 1-5 g of the soil sample in a glass vial or flask.
-
Add a specific volume of the extraction solvent (e.g., 10-20 mL).
-
Place the vessel in an ultrasonic bath or immerse the tip of a sonicator probe into the slurry.
-
Sonication is typically carried out for 15-60 minutes.
-
The temperature of the ultrasonic bath should be controlled to prevent the degradation of the analyte.
-
After sonication, the extract is separated from the soil particles by centrifugation or filtration.
-
The supernatant is then collected and concentrated.
-
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing for efficient penetration into the sample matrix and effective dissolution of the analyte. SFE is considered an environmentally friendly "green" extraction method.
-
Apparatus: Supercritical fluid extractor with a pump for CO₂, an extraction vessel, a pressure regulator, and a collection system.
-
Supercritical Fluid: Carbon dioxide (CO₂) is the most common choice due to its low critical temperature (31.1 °C) and pressure (73.8 bar), non-toxicity, and low cost.
-
Modifier: A small amount of a polar co-solvent (modifier), such as methanol (B129727) or ethanol, may be added to the CO₂ to enhance the extraction of more polar compounds like this compound.
-
Procedure:
-
Place the soil sample into the extraction vessel.
-
The system is pressurized with CO₂ to the desired pressure (e.g., 150-350 bar) and heated to the desired temperature (e.g., 40-80 °C) to bring the CO₂ to its supercritical state.
-
The supercritical fluid is then passed through the sample.
-
The extraction can be performed in a dynamic mode (continuous flow) or a static mode (soaking) followed by a dynamic rinse.
-
After passing through the sample, the pressure is reduced, causing the CO₂ to return to its gaseous state and the extracted analyte to precipitate in a collection vial.
-
The collected extract can then be dissolved in a small amount of an organic solvent for analysis.
-
References
Safety Operating Guide
Proper Disposal of 2-Hydroxyfluorene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxyfluorene, ensuring compliance with hazardous waste regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[4][5] Therefore, appropriate personal protective equipment must be worn when handling this chemical.
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: A laboratory coat.
In the event of a spill, it is crucial to avoid generating dust. Dry clean-up procedures are recommended, and dampening the material with water can help prevent it from becoming airborne.
Waste Characterization and Segregation
This compound must be treated as hazardous waste. It should not be mixed with other waste streams unless explicitly permitted by your institution's waste management guidelines.
Key Segregation Practices:
-
Store separately from incompatible materials, such as strong oxidizing agents.
-
Keep waste containers in a designated, cool, dry, and well-ventilated area.
-
Follow the principle of segregating acids from bases, and oxidizing agents from reducing agents and organic compounds.
Step-by-Step Disposal Procedure
The standard and recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Protocol for Preparing this compound for Disposal:
-
Containerization:
-
Place the this compound waste into a compatible, leak-proof container with a secure screw cap. Polyethylene or polypropylene (B1209903) containers are often suitable.
-
If possible, use the original container. If using a different container, ensure any previous labels are completely defaced.
-
Do not fill liquid waste containers to more than 75-90% capacity to allow for vapor expansion.
-
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste".
-
The label must also include the full chemical name, "this compound," and the percentage of each chemical constituent if it is a mixture.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed and labeled container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Use secondary containment for liquid waste to prevent spills.
-
-
Disposal Request:
-
Once the container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to schedule a pickup.
-
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed carefully.
-
Triple Rinsing: The container must be triple-rinsed with a solvent capable of removing the residue.
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste.
-
Final Disposal: After triple rinsing and air-drying, and with the label completely defaced or removed, the container may be disposed of as regular solid waste.
Quantitative Limits for Hazardous Waste Accumulation
The following table summarizes typical quantitative limits for the accumulation of hazardous waste in a laboratory setting. These values are based on general guidelines and may vary depending on local regulations and institutional policies. Always consult your institution's specific guidelines.
| Parameter | Limit | Citation(s) |
| Maximum Volume in SAA | 55 gallons of hazardous waste | |
| Maximum Volume for Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | |
| Maximum Storage Time (Partially Full) | Up to 1 year from the first date of accumulation | |
| Removal Time After Container is Full | Within 3 calendar days |
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2-Hydroxyfluorene
This guide provides critical safety and logistical information for the handling and disposal of 2-Hydroxyfluorene, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Hazard Summary: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] It is also recognized as very toxic to aquatic life with long-lasting effects.[4] The chemical, physical, and toxicological properties of this compound have not been fully investigated.[4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin, and eye contact. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Impervious gloves are required. Specific materials like nitrile, neoprene, or butyl rubber are recommended for protection against a variety of chemicals. Always inspect gloves for tears or defects before use and discard disposable gloves after handling. |
| Eyes/Face | Safety goggles or a face shield | Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety goggles when there is a significant risk of splashing. |
| Body | Laboratory coat / Protective clothing | A lab coat should be worn at all times. For more extensive handling, wear fire/flame resistant and impervious clothing. Ensure the lab coat is fully buttoned. |
| Respiratory | N95 dust mask or full-face respirator | Use a NIOSH-approved N95 dust mask for handling small quantities in a well-ventilated area. If exposure limits are exceeded, or if irritation is experienced, a full-face respirator is necessary. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure and preventing accidents when working with this compound.
1. Preparation:
- Ensure a well-ventilated work area, preferably a chemical fume hood.
- Verify that an eyewash station and safety shower are readily accessible.
- Don all required personal protective equipment as detailed in the table above.
- Have spill cleanup materials readily available.
2. Handling the Solid Compound:
- Handle this compound as a solid powder in a designated area to avoid contamination.
- Use a spatula for transferring the powder to minimize dust generation.
- Avoid creating dust clouds during weighing and transfer.
- Keep the container tightly closed when not in use.
3. Preparing Solutions:
- When dissolving the compound, slowly add the solvent to the solid to prevent splashing.
- If the solvent is volatile, ensure this is done within a fume hood.
4. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.
- Clean the work area, ensuring any residual dust is appropriately collected for disposal.
- Contaminated clothing should be removed and washed before reuse.
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination. All waste must be handled in accordance with local, state, and federal regulations.
1. Waste Segregation and Collection:
- Solid Waste: Collect all solid this compound waste, including contaminated PPE (gloves, weighing paper), in a clearly labeled, sealed container designated for hazardous chemical waste.
- Liquid Waste: Dispose of solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
- Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
2. Container Disposal:
- Empty containers should be triple-rinsed with a suitable solvent.
- The rinsate from the cleaning process must be collected as hazardous liquid waste.
- Dispose of the cleaned container in accordance with institutional and local regulations.
3. Final Disposal Method:
- The recommended disposal method for this compound is incineration by a licensed disposal company.
- Arrange for pickup and disposal through your institution's environmental health and safety office or a certified hazardous waste management service.
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
